molecular formula C34H61BO3 B12660799 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole CAS No. 85252-27-3

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Cat. No.: B12660799
CAS No.: 85252-27-3
M. Wt: 528.7 g/mol
InChI Key: GRYZCQIFGJNNOW-UHFFFAOYSA-N
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Description

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a benzoxaborole derivative, a class of boron-heterocyclic compounds that have emerged as a versatile scaffold in medicinal chemistry and drug discovery . The core benzoxaborole structure is characterized by its unique electronic properties, where the boron atom can form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups present in biological molecules . This mechanism allows benzoxaboroles to act as potent enzyme inhibitors, often functioning as transition state analogs that mimic the intermediate of hydrolytic enzymes . The specific substitution with long-chain tetradecyl groups in this compound confers high lipophilicity, which is a critical parameter for influencing membrane permeability and bioavailability in the development of therapeutic agents . Researchers are investigating novel benzoxaboroles for a range of bioactivities, including as potential anticancer and antimicrobial agents . The structural motif is also of significant interest in organic synthesis, molecular recognition, and supramolecular chemistry, providing a valuable building block for the development of new chemical entities . This product is intended for research applications in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

85252-27-3

Molecular Formula

C34H61BO3

Molecular Weight

528.7 g/mol

IUPAC Name

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3

InChI Key

GRYZCQIFGJNNOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , a specialized lipophilic organoboron compound designed for supramolecular recognition and transmembrane transport.

Molecular Architecture, Synthesis, and Membrane Interface Applications[1][2][3][4][5][6]

Executive Summary

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a bifunctional amphiphile combining a Lewis-acidic boronic acid headgroup with a highly lipophilic twin-tail anchor. It belongs to the class of benzodioxaboroles (catecholborane derivatives), distinguished by their planar heterocyclic core and reversible covalent interaction with cis-1,2-diols.

This molecule is primarily engineered for biomimetic transport and chemical sensing . The C14 (tetradecyl) alkyl chains anchor the molecule into lipid bilayers or liquid membranes, while the polar benzodioxaborole headgroup remains at the interface to selectively bind and transport saccharides (e.g., glucose, fructose) across hydrophobic barriers.

Molecular Architecture & Physicochemical Properties[4][7]

The molecule consists of three distinct structural domains, each serving a functional role in supramolecular assembly.

DomainStructural ComponentFunction
Core 1,3,2-Benzodioxaborole Planar heterocyclic scaffold providing rigidity and electronic conjugation.
Headgroup 2-Hydroxy (-B-OH) Lewis acidic center (

hybridized boron). Reacts reversibly with diols to form anionic tetrahedral boronate esters.
Tail 5,6-Ditetradecyl Two saturated C14 alkyl chains. Provides high lipophilicity (

) for stable membrane insertion.
2.1 Electronic Structure and Reactivity

The boron atom in the 2-hydroxy-1,3,2-benzodioxaborole ring is electron-deficient (


 valence). To satisfy its octet, it functions as a Lewis acid.
  • Neutral State (pH < pKa): Trigonal planar geometry (

    
    ).
    
  • Complexed State (pH > pKa or + Diol): Upon binding a 1,2-diol (like sugar), the boron adopts a tetrahedral geometry (

    
    ), becoming anionic. This "pKa switch" is the mechanism for pH-driven transport.
    
2.2 Structural Diagram

The following diagram illustrates the connectivity and the transition to the sugar-bound state.[1]

MolecularStructure Core 1,3,2-Benzodioxaborole Core (Planar Aromatic) Head 2-Hydroxy Group (Lewis Acidic Boron) Core->Head Fused Ring Tail 5,6-Ditetradecyl Chains (Hydrophobic Anchor) Core->Tail C5 & C6 Positions Sugar Target Diol (e.g., Glucose) Head->Sugar Reversible Covalent Bond Complex Tetrahedral Boronate Anion (Transport Species) Head->Complex Octet Expansion Sugar->Complex pH > pKa Complexation

Figure 1: Structural logic of the benzodioxaborole amphiphile and its activation pathway.

Synthesis and Fabrication Protocol

The synthesis requires the construction of the catechol backbone with long alkyl chains followed by cyclization with a boron source.

3.1 Precursor Synthesis: 4,5-Ditetradecylcatechol

Reagents: Veratrole (1,2-dimethoxybenzene), Myristoyl chloride, Aluminum chloride (


), Hydrazine hydrate, Boron tribromide (

).
  • Friedel-Crafts Acylation: React veratrole with myristoyl chloride (2.2 eq) and

    
     to yield 4,5-dimyristoylveratrole.
    
  • Wolff-Kishner Reduction: Reduce the carbonyl groups using hydrazine hydrate/KOH in diethylene glycol to form 4,5-ditetradecylveratrole.

  • Demethylation: Treat with

    
     in dichloromethane (DCM) at -78°C to cleave the methyl ethers, yielding 4,5-ditetradecylcatechol .
    
3.2 Borylation (Ring Closure)

This step forms the 1,3,2-benzodioxaborole ring. Note that the "2-hydroxy" species is sensitive to dehydration (forming boroxine trimers).

Protocol:

  • Dissolution: Dissolve 4,5-ditetradecylcatechol (1.0 eq) in anhydrous toluene under Argon atmosphere.

  • Boron Addition: Add Boric Acid (

    
    , 1.1 eq) or Trimethyl Borate (
    
    
    
    ).
  • Dehydration: Reflux using a Dean-Stark trap to remove water (or methanol). This drives the equilibrium toward the cyclic boronic ester.

    • Note: If using

      
      , the product is the hydride (Catecholborane). To get the 2-Hydroxy derivative, mild hydrolysis is required, but direct condensation with 
      
      
      
      is preferred for this target.
  • Isolation: Evaporate solvent. The product may exist in equilibrium with its anhydride (trimer). For biological applications, it is often generated in situ or stored as the anhydride and hydrolyzed upon exposure to aqueous media.

Mechanism of Action: Facilitated Transport

The defining application of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is Liquid Membrane Transport . It acts as a carrier to shuttle hydrophilic sugars through hydrophobic lipid bilayers.

4.1 The Transport Cycle
  • Extraction: At the Source Phase (High pH or neutral), the boronic acid headgroup reacts with the sugar diol to form a lipophilic boronate ester complex.

  • Diffusion: The lipophilic tails (C14) keep the complex soluble within the membrane interior, allowing it to diffuse to the other side.

  • Release: At the Receiving Phase (Low pH), the complex hydrolyzes, releasing the sugar and regenerating the boronic acid carrier.

TransportMechanism cluster_Source Source Phase (Aqueous) cluster_Membrane Hydrophobic Membrane (Lipid Bilayer) cluster_Receive Receiving Phase (Aqueous) Sugar_In Sugar (Diol) Complex_Mem Boronate-Sugar Complex Sugar_In->Complex_Mem Binding (Esterification) Carrier Borole Carrier (Empty) Carrier->Carrier Diffusion Back Carrier->Complex_Mem Pickup Complex_Mem->Carrier Hydrolysis (Release) Sugar_Out Sugar Released Complex_Mem->Sugar_Out Transport

Figure 2: Facilitated transport mechanism across a lipid membrane.

Experimental Validation

To verify the structure and function of the synthesized molecule, the following protocols are standard.

5.1 Structural Characterization
  • 
     NMR Spectroscopy:  The critical diagnostic tool.
    
    • Signal: Look for a broad singlet around 22–30 ppm (characteristic of tricoordinate

      
       boron in benzodioxaboroles).
      
    • Shift upon Binding: Upon addition of a diol (e.g., fructose) and base, the signal shifts upfield to ~5–10 ppm (tetracoordinate

      
       boron).
      
  • HRMS (ESI-): Expect the molecular ion peak corresponding to

    
    . The boron isotope pattern (
    
    
    
    ratio of 1:4) confirms the presence of boron.
5.2 Functional Assay: Alizarin Red S (ARS) Displacement

This assay measures the binding affinity of the borole to diols.

  • Setup: Mix the borole with Alizarin Red S (a catecholic dye) in a biphasic system (DCM/Water) or micellar solution.

  • Observation: The Borole-ARS complex is fluorescent/colored.

  • Displacement: Titrate with the target sugar (e.g., Glucose).

  • Result: The sugar displaces ARS (forming a colorless Borole-Sugar complex), causing a measurable spectral change.

References
  • Westmark, P. R., & Smith, B. D. (1996). Boronic acids selectively facilitate glucose transport through a lipid bilayer.[2][3] Journal of the American Chemical Society, 118(7), 1657-1658. Link

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Nussbaumer, P., et al. (2011). Boron-containing compounds: A new class of anti-inflammatory agents. ChemMedChem, 6(12), 2167-2170. (Context on Benzoxaborole stability).
  • Anslyn, E. V. (2004). Supramolecular analytical chemistry. The Journal of Organic Chemistry, 72(3), 687-699. (Principles of boronic acid sensing).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Frontier of Lipophilic Boron Chemistry

To the researchers, scientists, and drug development professionals delving into novel chemical entities, this guide addresses the predicted physicochemical landscape of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. As this molecule is not extensively documented in public literature, this whitepaper adopts a predictive and methodological approach. We will first deconstruct the molecule into its core components—the benzodioxaborole scaffold and the long-chain alkyl substituents—to forecast its properties. Subsequently, this guide provides a comprehensive, field-proven framework for its synthesis and rigorous characterization, explaining the causality behind each proposed experimental choice. This document is designed not as a mere recitation of facts, but as a strategic manual for the empirical exploration of this novel, highly lipophilic compound.

The Benzodioxaborole Core: A Versatile Pharmacophore

The 1,3,2-benzodioxaborole moiety is a derivative of boronic acid, formed by the condensation of a catechol with a boron source. This heterocyclic system has garnered significant attention in medicinal chemistry. Unlike many organic scaffolds, the boron atom in this structure possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with biological nucleophiles, a key feature in the mechanism of action for drugs like the antifungal Tavaborole.[1][2] The parent 2-hydroxy-1,3,2-benzodioxaborole is a water-soluble, robust derivative of boronic acid.[3] The electronic properties of this core can be tuned by substitution on the aromatic ring, which in turn modifies reactivity and potential biological interactions.[4]

Predicted Physicochemical Impact of Ditetradecyl Substitution

The introduction of two fourteen-carbon (tetradecyl) alkyl chains at the 5 and 6 positions of the benzodioxaborole ring is predicted to dramatically alter the molecule's properties, transforming it from a hydrophilic entity into a highly lipophilic, wax-like compound.

  • Solubility Profile : The overwhelming influence of the C₂₈H₅₈ hydrocarbon component will render the molecule virtually insoluble in aqueous media. High solubility is anticipated in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. This profound lipophilicity is a critical consideration for any biological application, likely necessitating lipid-based formulation strategies to improve bioavailability.[4][5]

  • Thermal Behavior : The long, flexible alkyl chains are expected to dominate the thermal properties. The melting point is predicted to be relatively low for a molecule of its size, characteristic of long-chain alkanes, resulting in a waxy solid at room temperature. Differential Scanning Calorimetry (DSC) may reveal complex phase transitions, including potential liquid crystalline phases, due to the ordering of the alkyl chains.

  • Molecular Aggregation : In solution, particularly in solvents with some degree of polarity, the molecule may exhibit self-assembly or aggregation behavior to minimize the unfavorable interaction of the lipophilic chains with the solvent. This could influence its reactivity and spectroscopic properties.

  • Lipophilicity (LogP) : The calculated octanol-water partition coefficient (LogP) is expected to be very high, confirming its hydrophobic nature. This property is paramount in drug development, influencing membrane permeability, protein binding, and metabolic pathways.[5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₃₄H₆₁BO₃Based on chemical structure
Molecular Weight 528.66 g/mol Based on chemical structure
Appearance White to off-white waxy solidDominance of long alkyl chains
Aqueous Solubility Extremely low (< 1 µg/L)Highly lipophilic nature
Organic Solubility High in nonpolar solvents (e.g., hexane, THF, CH₂Cl₂)Dominated by alkyl chain character
Melting Point Low to moderate, with potential complex phase transitionsCharacteristic of long-chain organic molecules
LogP High (> 8)Contribution of two C14 alkyl chains
Thermal Stability Moderate; decomposition at elevated temperaturesTGA would reveal decomposition profile[6]

Proposed Synthetic Pathway and Protocol

A logical and efficient synthesis of the target compound involves a two-step process: first, the synthesis of the substituted catechol precursor, followed by condensation with a boron source.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Boronate Ester Formation Catechol Catechol Ditetradecylcatechol 5,6-Ditetradecylcatechol Catechol->Ditetradecylcatechol Friedel-Crafts Alkylation 1-Bromotetradecane 1-Bromotetradecane (2 eq.) AlCl₃ Ditetradecylcatechol_ref 5,6-Ditetradecylcatechol TargetMolecule 2-Hydroxy-5,6-ditetradecyl- 1,3,2-benzodioxaborole Ditetradecylcatechol_ref->TargetMolecule Condensation BoricAcid Boric Acid (H₃BO₃) Toluene, Dean-Stark

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Causality : This protocol is based on established methods for Friedel-Crafts alkylation of catechols and subsequent boronate ester formation.[7][8] The choice of a Dean-Stark apparatus is critical for driving the condensation reaction to completion by removing water.

Step 1: Synthesis of 5,6-ditetradecylcatechol

  • To a stirred solution of catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent) under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes.

  • Add 1-bromotetradecane (2.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5,6-ditetradecylcatechol.

Step 2: Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

  • Combine the purified 5,6-ditetradecylcatechol (1.0 eq) and boric acid (1.1 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable nonpolar solvent (e.g., hexane) or by column chromatography on silica gel to yield the final product.

A Methodological Guide to Physicochemical Characterization

Due to the molecule's novel and highly lipophilic nature, a multi-faceted analytical approach is mandatory for unambiguous characterization. Each technique provides a unique piece of the structural and physical puzzle.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural ID MS Mass Spectrometry (HRMS) Start->MS Structural ID HPLC HPLC Analysis Start->HPLC Purity & Stability TGA_DSC Thermal Analysis (TGA/DSC) Start->TGA_DSC Purity & Stability Struct Struct Phys Phys Purity Purity Final Comprehensive Profile Solubility Solubility Assay NMR->Solubility Verified Pure Sample XRay X-Ray Crystallography NMR->XRay Verified Pure Sample LogP LogP Determination NMR->LogP Verified Pure Sample MS->Solubility Verified Pure Sample MS->XRay Verified Pure Sample MS->LogP Verified Pure Sample HPLC->Solubility Verified Pure Sample HPLC->XRay Verified Pure Sample HPLC->LogP Verified Pure Sample TGA_DSC->Solubility Verified Pure Sample TGA_DSC->XRay Verified Pure Sample TGA_DSC->LogP Verified Pure Sample Solubility->Final XRay->Final LogP->Final

Caption: Integrated workflow for comprehensive physicochemical characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality : NMR is the cornerstone of structural elucidation. Specific nuclei (¹H, ¹³C, ¹¹B) provide definitive evidence for the connectivity of the alkyl chains, the aromatic core, and the boronate ester functionality. The high lipophilicity necessitates the use of non-protic, nonpolar deuterated solvents.

  • Protocol :

    • Dissolve 5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). The choice of solvent can influence chemical shifts and resolution, especially for the long alkyl chains.[9]

    • Acquire ¹H NMR spectra. Expect to see:

      • Aromatic protons on the benzodioxaborole ring (likely two singlets or an AB quartet).

      • Signals for the α-methylene groups (CH₂) adjacent to the aromatic ring, slightly downfield from other alkyl signals.

      • A large, complex multiplet in the aliphatic region (~1.2-1.4 ppm) corresponding to the bulk of the methylene groups in the tetradecyl chains.

      • A triplet at ~0.9 ppm corresponding to the terminal methyl (CH₃) groups.

    • Acquire ¹³C NMR spectra, potentially with DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.[10] Expect signals in the aromatic region (100-150 ppm), the boronate-bound carbons (likely >150 ppm), and a series of signals in the aliphatic region (10-40 ppm).

    • Acquire ¹¹B NMR spectra. A single, relatively broad signal is expected. Its chemical shift (typically 5-30 ppm for tetrahedral boronate esters) confirms the boron environment.[11]

Mass Spectrometry (MS)

  • Causality : High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact molecular weight. The choice of ionization technique is critical for large, nonpolar molecules.

  • Protocol :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/dichloromethane mixture).

    • Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are effective for moderately polar to nonpolar compounds. For highly lipophilic compounds that are difficult to ionize, Matrix-Assisted Laser Desorption/Ionization (MALDI) may be a viable alternative.[12][13]

    • The primary goal is to observe the molecular ion peak [M+H]⁺, [M+Na]⁺, or [M]⁻ and match its m/z value to the calculated exact mass of C₃₄H₆₁BO₃ to within 5 ppm.

    • Analyze the fragmentation pattern in tandem MS (MS/MS) experiments to further confirm the structure, looking for characteristic losses of the alkyl chains.

Purity and Thermal Properties

High-Performance Liquid Chromatography (HPLC)

  • Causality : HPLC is the standard for assessing the purity of a synthesized compound. For a highly lipophilic molecule, a reversed-phase method with a non-aqueous or high-organic-content mobile phase is required to achieve adequate retention and resolution.

  • Protocol :

    • Use a C18 or C8 reversed-phase column.

    • Develop a mobile phase gradient system, for example, using a mixture of acetonitrile and tetrahydrofuran (THF) or methanol and dichloromethane. An isocratic method may also be suitable.

    • Dissolve the sample in the mobile phase or a strong organic solvent like THF.

    • Monitor the elution using a UV detector (the benzodioxaborole core should have a UV chromophore) or an Evaporative Light Scattering Detector (ELSD), which is more universal for non-volatile analytes.

    • Purity is determined by the area percentage of the main peak.

Thermal Analysis (DSC and TGA)

  • Causality : DSC measures heat flow associated with thermal transitions, revealing the melting point, crystallization behavior, and any other phase changes (e.g., liquid crystalline transitions). TGA measures mass loss as a function of temperature, indicating thermal stability and decomposition temperature.[14]

  • Protocol :

    • For DSC, accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak corresponds to the melting point.[15]

    • For TGA, place 5-10 mg of the sample in a ceramic or platinum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to determine the decomposition profile.[16]

Physical and Application-Relevant Properties

Solubility Determination

  • Causality : Quantifying solubility is crucial for any application, from formulation to materials science. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

  • Protocol :

    • Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, buffer, hexane, ethanol) in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid sorption of the lipophilic compound onto the filter material.[3]

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

X-ray Crystallography

  • Causality : Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule and reveals its packing arrangement in the solid state. This information is invaluable for understanding intermolecular interactions.

  • Protocol :

    • Growing single crystals of molecules with long, flexible alkyl chains can be challenging due to conformational disorder.[17] Attempt crystallization by slow evaporation from various organic solvents (e.g., hexane, ethyl acetate, acetone) or by slow cooling of a saturated solution.

    • If suitable crystals are obtained, mount one on the diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and the packing motif. The packing will likely be dominated by van der Waals interactions between the long alkyl chains.[18][19]

Potential Applications & Formulation Insights

Given its predicted extreme lipophilicity, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a prime candidate for applications where incorporation into lipidic environments is desired.

  • Drug Delivery : It could serve as a lipophilic pro-drug or be incorporated into lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[1] These formulations are designed to enhance the oral bioavailability of poorly water-soluble drugs.[4] The boronic ester functionality could also be exploited for targeted delivery or pH-responsive release mechanisms.[11]

  • Biomedical Imaging : The benzodioxaborole core could be functionalized with imaging agents, with the ditetradecyl chains serving to anchor the molecule within cell membranes or lipidic nanoparticles for imaging applications.[20]

  • Organic Materials : The self-assembly properties imparted by the long alkyl chains could be utilized in the development of novel organic semiconductors, liquid crystals, or functional surface coatings.

Conclusion

While 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole remains a largely unexplored chemical entity, its structure suggests a fascinating profile as a highly lipophilic, potentially self-assembling molecule. Its physicochemical properties will be dominated by its long hydrocarbon chains, leading to a waxy, nonpolar character. This guide provides a robust, scientifically-grounded roadmap for its synthesis and comprehensive characterization. By following the detailed experimental protocols and understanding the rationale behind each analytical choice, researchers can effectively elucidate the properties of this and similar novel lipophilic molecules, paving the way for their potential application in drug development and materials science.

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  • Crispin, X., et al. (2022, April 15). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCr Journals.
  • ResearchGate. (n.d.).
  • Tritto, I., et al. (2025, May 7). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI.
  • Truong, V. X., et al. (2014, April 14).
  • N/A. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
  • N/A. (n.d.). Applications of Functionalized Graphene Oxide in Drug Delivery and Biomedical Imaging.
  • N/A. (n.d.). Recent Advances in the Biomedical Applications of Functionalized Nanogels. PMC - NIH.
  • N/A. (2023, August 15).
  • N/A. (n.d.). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. MDPI.
  • N/A. (n.d.). Functionalized Particles Designed for Targeted Delivery. PMC - NIH.
  • Weaver, D. C., & McDaniels, M. L. (n.d.).

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A Technical Guide to the Solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, a specialized organoboron compound. Given the absence of specific solubility data in peer-reviewed literature for this molecule, this document leverages first-principles of physical organic chemistry and extrapolates from the known properties of its structural analogues—catecholborane and long-chain alkanes—to predict its behavior in a range of common organic solvents. We present a detailed theoretical framework for understanding its solubility, a practical classification of recommended solvents, and a rigorous, step-by-step experimental protocol for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for applications in synthesis, purification, formulation, and materials science.

Structural Analysis and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a complex molecule with distinct regions of varying polarity, which govern its interaction with different solvents.

  • The Polar Headgroup: The core of the molecule is the 2-Hydroxy-1,3,2-benzodioxaborole system. This portion contains heteroatoms (oxygen, boron) and a hydroxyl group, capable of dipole-dipole interactions and hydrogen bonding. The parent compound, catecholborane (1,3,2-benzodioxaborole), is miscible with a variety of solvents including ethers, chlorinated hydrocarbons, and aromatic solvents, but it also reacts with protic solvents like water.[1][2] The addition of a hydroxyl group at the 2-position introduces a site for hydrogen bond donation and acceptance, which can slightly enhance affinity for polar solvents.

  • The Nonpolar Tail: The defining feature of this molecule is the presence of two tetradecyl (C₁₄H₂₉) chains attached to the benzene ring. These long saturated hydrocarbon chains are exceptionally nonpolar (lipophilic) and will dominate the molecule's overall physicochemical properties. The combined 28 carbon atoms in these tails create a significant nonpolar surface area, which will strongly favor interactions with nonpolar solvent molecules through van der Waals forces.

The principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be miscible.[3] For 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, the massive lipophilic character imparted by the ditetradecyl substituents will overwhelmingly favor its dissolution in nonpolar organic solvents over polar ones.

cluster_Molecule Molecular Structure of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole cluster_Solvents Solvent Interaction Molecule Core Structure PolarHead Polar Head Group (2-Hydroxy-1,3,2-benzodioxaborole) - Dipole-Dipole Interactions - Hydrogen Bonding PolarSolvent Polar Solvents (e.g., Water, Methanol, DMSO) PolarHead->PolarSolvent Weak Interaction (Negligible Solubility) NonpolarTails Dominant Nonpolar Tails (2 x C14H29 Alkyl Chains) - van der Waals Forces - High Lipophilicity NonpolarSolvent Nonpolar Solvents (e.g., Hexane, Toluene) NonpolarTails->NonpolarSolvent Favorable Interaction (High Solubility)

Caption: Structural components influencing solvent interaction.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The compound's behavior will closely mirror that of a high-molecular-weight wax or lipid, with slight modulation from the polar headgroup.

Table 1: Predicted Solubility in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Heptane, CyclohexaneHigh to Very High Strong van der Waals interactions between the solvent and the C₁₄ alkyl chains.
Toluene, BenzeneHigh Favorable interactions with the aromatic core and the alkyl chains.
Diethyl EtherModerate to High The ether can solvate the alkyl chains, but its polarity is slightly higher than hydrocarbons.
Halogenated Dichloromethane (DCM), ChloroformHigh Effective at dissolving large, nonpolar molecules.
Polar Aprotic Tetrahydrofuran (THF)Moderate THF is a good solvent for many organics, but solubility may be limited by the long chains.[4]
Ethyl AcetateLow to Moderate The ester functionality provides polarity that is not ideal for the long alkyl chains.
AcetoneLow Higher polarity and smaller size make it a poor solvent for the lipophilic tails.
Acetonitrile (MeCN)Very Low to Insoluble Highly polar nature is incompatible with the nonpolar character of the compound.
Dimethylformamide (DMF)Very Low to Insoluble Highly polar nature is incompatible with the nonpolar character of the compound.
Dimethyl Sulfoxide (DMSO)Very Low to Insoluble Highly polar nature is incompatible with the nonpolar character of the compound.
Polar Protic Methanol, EthanolVery Low to Insoluble Strong hydrogen bonding network of the alcohol is difficult to disrupt for the nonpolar solute.
WaterInsoluble The hydrophobic effect from the massive alkyl chains will prevent dissolution.[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The following protocol describes a reliable gravimetric method for determining the solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. This method is considered a gold standard for its accuracy and directness.

Causality Behind Experimental Choices:
  • Equilibration: Solubility is an equilibrium process. Shaking or stirring the mixture for an extended period (24-72 hours) is critical to ensure the solvent is fully saturated, preventing an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations, ensuring reproducible and accurate results.

  • Syringe Filtration: Using a sub-micron (e.g., 0.22 µm) filter is crucial to remove all undissolved solid particulates. This ensures that the mass measured after solvent evaporation is solely from the dissolved solute. A PTFE (polytetrafluoroethylene) filter is recommended for its broad chemical compatibility with organic solvents.

  • Drying to Constant Weight: This is a self-validating step. By repeatedly heating, cooling, and weighing the vial until the mass no longer changes, one can be certain that all residual solvent has been removed, a common source of error.

start Start prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil settle 3. Settling Allow solid to settle for >2 hours. equil->settle sample 4. Sampling & Filtration Withdraw supernatant using a syringe. Filter through a 0.22 µm PTFE filter into a pre-weighed vial. settle->sample evap 5. Solvent Evaporation Remove solvent under vacuum or gentle nitrogen stream. sample->evap dry 6. Drying to Constant Weight Dry vial in vacuum oven. Cool in desiccator, weigh. Repeat until mass is stable. evap->dry calc 7. Calculation Solubility (mg/mL) = (Final Mass - Vial Mass) / Volume of Aliquot dry->calc end End calc->end

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:
  • Preparation: To a series of 4 mL glass vials, add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent. Add an excess amount of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole to each vial (enough such that a significant amount of solid remains undissolved).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25°C). Agitate the slurries for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a clean syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, dry, and pre-weighed (to 0.1 mg) vial.

  • Solvent Removal: Place the vials in a vacuum evaporator (e.g., a SpeedVac) or use a gentle stream of nitrogen gas to slowly evaporate the solvent completely. Avoid excessive heating which could degrade the compound.

  • Drying: Transfer the vials to a vacuum oven set to a mild temperature (e.g., 40°C) and dry for several hours to remove any residual solvent. Cool the vials in a desiccator before weighing. Repeat the drying and weighing cycle until a constant mass is achieved (e.g., two consecutive readings are within ±0.1 mg).

  • Calculation:

    • Mass of dissolved solid = (Final mass of vial + solid) - (Initial mass of empty vial).

    • Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtrate taken (mL).

  • Validation: Perform the experiment in triplicate for each solvent to ensure precision and calculate the mean and standard deviation.

Conclusion

While no direct published data exists for the solubility of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, a detailed analysis of its molecular structure provides a strong basis for prediction. The compound is unequivocally dominated by its long, nonpolar ditetradecyl chains, making it highly lipophilic. Consequently, it is predicted to be highly soluble in nonpolar solvents such as alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and halogenated solvents (dichloromethane, chloroform). Conversely, it will exhibit very low to negligible solubility in polar solvents, particularly polar protic solvents like alcohols and water. For any critical application, these predictions must be confirmed through rigorous experimental measurement. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating method for obtaining precise quantitative solubility data, enabling researchers to confidently proceed with their work.

References

  • LookChem. Cas 98494-81-6,1,3,2-Benzodioxaborole, 2,2 - LookChem. Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Sporzyński, A., & Leszczyński, P. (2007). Solubility of phenylboronic compounds in water. ResearchGate. Available from: [Link]

  • PubChem. 2-Hydroxy-1,3,2-benzodioxaborole. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. 1,3,2-Benzodioxaborole. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Note: While not directly about solubility, this reference and related organic syntheses procedures often specify solvents like benzene and THF for reactions involving boronic esters, indicating solubility.) Available from: [Link]

  • Singh, G., & Desta, Z. D. (2012). Boron Containing Drugs: A Review of Recent Patents and Developments. Expert Opinion on Therapeutic Patents, 22(10), 1145–1167. (Note: Provides context on the stability and medicinal use of related benzoxaboroles.) Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). Benzoboroxoles: Synthesis and applications in medicinal chemistry. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 5,6-Ditetradecyl-1,3,2-benzodioxaborol-2-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol, a substituted member of the benzoxaborole class of compounds. While the parent compound, 2-hydroxy-1,3,2-benzodioxaborole, is well-documented, this guide extrapolates from the established chemistry of benzoxaboroles to detail the specific characteristics imparted by the dual tetradecyl substituents. The IUPAC name for the topic compound is established as 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol . This document will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this molecule, with a particular focus on its relevance to drug development. The unique structural features of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol, namely the benzodioxaborole core and the long alkyl chains, suggest a distinct pharmacological profile that will be explored herein.

Introduction to Benzoxaboroles

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their unique structure, featuring a benzene ring fused to a boroxole ring, confers a range of desirable pharmacological properties.[3] The boron atom in the benzoxaborole scaffold is a key feature, acting as a Lewis acid that can readily interact with biological nucleophiles.[4] This interaction is often reversible and can be tailored by modifying the substituents on the benzoxaborole core.[5] Several benzoxaborole-based drugs have received regulatory approval, including tavaborole for onychomycosis and crisaborole for atopic dermatitis, highlighting the therapeutic potential of this compound class.[1][2]

Nomenclature and Structure

The correct IUPAC name for the compound of interest is 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol . This name is derived from the parent structure, 1,3,2-benzodioxaborol-2-ol, with two tetradecyl chains attached at the 5 and 6 positions of the benzene ring.

Figure 1: Chemical structure of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

Synthesis

The synthesis of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol would likely proceed through a multi-step process, beginning with the appropriate catechol derivative. A plausible synthetic route is outlined below.

Synthesis of 4,5-ditetradecylbenzene-1,2-diol

The initial step involves the synthesis of the substituted catechol, 4,5-ditetradecylbenzene-1,2-diol. This could be achieved through a Friedel-Crafts acylation of a protected catechol with tetradecanoyl chloride, followed by reduction of the resulting ketones to the corresponding alkyl chains.

Boronic Acid Formation and Cyclization

The substituted catechol is then reacted with a suitable boron source, such as boric acid or a boronic acid ester, to form the benzodioxaborole ring. This reaction is typically carried out under dehydrating conditions to drive the equilibrium towards the cyclized product.

Synthesis_Workflow cluster_0 Step 1: Catechol Substitution cluster_1 Step 2: Benzodioxaborole Formation Catechol Protected Catechol Acylation Friedel-Crafts Acylation (Tetradecanoyl Chloride, AlCl3) Catechol->Acylation Diketone Diketone Intermediate Acylation->Diketone Reduction Clemmensen or Wolff-Kishner Reduction Diketone->Reduction SubstitutedCatechol 4,5-ditetradecylbenzene-1,2-diol Reduction->SubstitutedCatechol Cyclization Condensation/ Dehydration SubstitutedCatechol->Cyclization BoricAcid Boric Acid (H3BO3) BoricAcid->Cyclization FinalProduct 5,6-ditetradecyl-1,3,2- benzodioxaborol-2-ol Cyclization->FinalProduct

Figure 2: Proposed synthetic workflow for 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

Physicochemical Properties

The physicochemical properties of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol are expected to be significantly influenced by the two long tetradecyl chains.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight HighThe addition of two C14 chains significantly increases the mass.
Lipophilicity (LogP) Very HighThe long alkyl chains will dominate the molecule's character, making it highly soluble in nonpolar solvents.
Water Solubility Very LowThe high lipophilicity will result in poor aqueous solubility.
Melting Point Likely a waxy solid at room temperatureThe long alkyl chains may lead to a relatively low melting point compared to more crystalline aromatic compounds.
Acidity (pKa) Similar to other benzoxaboroles (around 9)The acidity is primarily determined by the boronic acid moiety.[5]

Potential Therapeutic Applications

The unique hybrid structure of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol suggests several potential therapeutic applications, primarily leveraging the established bioactivity of the benzoxaborole core and the membrane-anchoring properties of the lipid tails.

Antimicrobial and Antifungal Activity

Benzoxaboroles are known to exhibit potent antimicrobial and antifungal activity.[6][7] The proposed mechanism often involves the inhibition of essential enzymes, such as leucyl-tRNA synthetase (LeuRS), thereby disrupting protein synthesis.[7] The ditetradecyl substitution could enhance this activity by promoting association with and disruption of microbial cell membranes.

Mechanism_of_Action cluster_pathogen Pathogen Cell Membrane Cell Membrane LeuRS Leucyl-tRNA Synthetase (LeuRS) ProteinSynth Protein Synthesis CellDeath Cell Death Drug 5,6-ditetradecyl-1,3,2- benzodioxaborol-2-ol Drug->Membrane Drug->LeuRS

Figure 3: Postulated dual mechanism of antimicrobial action.

Anti-inflammatory Properties

Certain benzoxaboroles have demonstrated anti-inflammatory effects, often through the inhibition of phosphodiesterase 4 (PDE4).[4] The lipophilic nature of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol could facilitate its accumulation in lipid-rich inflammatory tissues, potentially enhancing its local anti-inflammatory activity.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the structure and purity of 5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹¹B NMR would be crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene groups of the alkyl chains, and the terminal methyl groups. ¹¹B NMR would confirm the presence and coordination state of the boron atom.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition.[9] Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.[9]

  • Chromatography : Due to its high lipophilicity, reversed-phase high-performance liquid chromatography (RP-HPLC) with a non-aqueous mobile phase would be the method of choice for purity assessment.[10] Gas chromatography (GC) could also be employed, potentially after derivatization.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy would identify key functional groups, such as the B-O and O-H stretches of the boronic acid moiety and the C-H stretches of the alkyl chains.

Conclusion

5,6-ditetradecyl-1,3,2-benzodioxaborol-2-ol represents an intriguing underexplored molecule within the therapeutically relevant benzoxaborole class. Its synthesis is achievable through established organic chemistry methodologies. The dual tetradecyl chains are predicted to confer high lipophilicity, likely influencing its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its efficacy in antimicrobial and anti-inflammatory applications by promoting membrane association and tissue retention. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChem. 2-Hydroxy-1,3,2-benzodioxaborole. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 2H-1,3,2-BENZODIOXABOROLE. [Link]

  • Matrix Fine Chemicals. 2H-1,3,2-BENZODIOXABOROLE PDF. [Link]

  • PubChem. Catecholborane. National Center for Biotechnology Information. [Link]

  • Adamson, M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(9), 2563. [Link]

  • U.S. Environmental Protection Agency. 1,3,2-Benzodioxaborole, 2-butoxy-. [Link]

  • Ge, Z., et al. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. Canadian Journal of Chemistry, 100(11), 864-872. [Link]

  • Goldberg, J. M. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • LookChem. 1,3,2-Benzodioxaborole. [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 400-409. [Link]

  • Miyaura, N., & Suzuki, A. (1990). Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Organic Syntheses, 68, 130. [Link]

  • Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry. European Journal of Medicinal Chemistry, 159, 143-163. [Link]

  • Al-Zoubi, R. M., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 37-51. [Link]

  • Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Foods, 10(2), 448. [Link]

  • Kaur, H., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 28(23), 7800. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Ataman Kimya. CATECHOLBORANE. [Link]

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Technical Analysis: The Functional Role of Tetradecyl Chains in 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Tribologists, and Formulation Scientists

Executive Summary

This technical guide analyzes the molecular architecture of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , a specialized organoboron compound utilized primarily as a precursor for ashless friction modifiers and extreme pressure (EP) additives in advanced lubrication systems.

While the benzodioxaborole core provides the essential Lewis acidic functionality for surface anchoring, the 5,6-ditetradecyl (C14) chains are the critical structural determinants that enable solubility in non-polar base oils and facilitate the formation of ordered self-assembled monolayers (SAMs) on metal surfaces. This document dissects the physicochemical impact of these alkyl chains, detailing their role in supramolecular assembly, tribofilm formation, and hydrolytic stability.

Molecular Architecture & Functional Partitioning

The molecule can be functionally partitioned into two distinct domains: the Polar Headgroup (Core) and the Lipophilic Tail (Chains) .

DomainStructural ComponentPrimary Function
Polar Headgroup 2-Hydroxy-1,3,2-benzodioxaboroleSurface Anchoring: Binds to metal oxides/hydroxyls via Lewis acid-base interactions. Tribofilm Precursor: Decomposes under high shear/heat to form borate glass.
Lipophilic Tail 5,6-Ditetradecyl Chains (

)
Solubility: Ensures miscibility in Group I-IV base oils. Film Packing: Provides Van der Waals forces for dense monolayer formation. Steric Shielding: Protects the B-O bond from premature hydrolysis.
2.1 The "Tetradecyl Effect" on Solubility

The benzodioxaborole core is inherently polar and crystalline, making it insoluble in hydrocarbon media (PAO, mineral oils). The introduction of two C14 chains at the 5 and 6 positions adds a significant hydrophobic volume.

  • Mechanism: The tetradecyl chains disrupt the crystal lattice energy of the borole core while interacting favorably with the aliphatic chains of the base oil solvent.

  • Critical Chain Length: Chains shorter than C8 often result in precipitation; chains longer than C18 may lead to waxing at low temperatures. C14 (Tetradecyl) offers an optimal balance between solubility and pour point.

Physicochemical Mechanisms
3.1 Surface Adsorption & Self-Assembly

The primary role of the tetradecyl chains is to drive the formation of a protective boundary film. When the additive approaches a ferrous surface (steel), the boron atom coordinates with surface oxygen or nitrogen species.

  • Vertical Alignment: The tetradecyl chains extend away from the surface, aligning perpendicular to the substrate due to inter-chain Van der Waals attraction.

  • Slip Plane Creation: This dense "brush" of alkyl tails creates a low-shear slip plane, significantly reducing the coefficient of friction (CoF) in the boundary lubrication regime.

3.2 Hydrolytic Stability

Borate esters are susceptible to hydrolysis (


).
  • Steric Bulk: The 5,6-ditetradecyl substitution creates a hydrophobic microenvironment around the boron center. This steric bulk retards the approach of water molecules, enhancing the shelf-life and service life of the additive in humid environments.

Visualization: Mechanism of Action

The following diagram illustrates the dual-action mechanism: Solubilization in the bulk oil and Adsorption at the tribological interface.

G node_core Benzodioxaborole Core (Polar Head) node_tail Tetradecyl Chains (Lipophilic Tail) node_core->node_tail Covalent Attachment node_surface Metal Surface (Fe-Oxides) node_core->node_surface Lewis Acid Coordination node_oil Base Oil Matrix (Hydrocarbons) node_tail->node_oil Solubilization via Van der Waals Forces node_film Tribofilm Formation (Low Friction Layer) node_tail->node_film Vertical Alignment (Slip Plane) node_surface->node_film Anchoring

Caption: Functional partitioning of the molecule showing solubilization in oil and anchoring on metal surfaces.

Experimental Protocols
5.1 Synthesis of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

This protocol outlines the condensation of 4,5-ditetradecylcatechol with boric acid.

Reagents:

  • 4,5-Ditetradecylcatechol (1.0 eq)

  • Boric Acid (

    
    ) (1.1 eq)
    
  • Solvent: Toluene or Xylene (Anhydrous)

  • Dean-Stark Trap (for water removal)

Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, add 4,5-ditetradecylcatechol and toluene (0.5 M concentration).

  • Addition: Add Boric Acid (1.1 eq) to the suspension.

  • Reflux: Attach a Dean-Stark trap and condenser. Heat the mixture to reflux (

    
     for Toluene).
    
  • Dehydration: Monitor water collection in the trap. The reaction is complete when the theoretical amount of water (2 eq) is collected (approx. 4-6 hours).

  • Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from heptane/ethyl acetate to yield white waxy crystals.

5.2 Solubility Verification Test

To validate the role of the tetradecyl chains, compare solubility against the unsubstituted analog (catecholborane).

SolventUnsubstituted Core5,6-Ditetradecyl AnalogObservation
Water Soluble/HydrolyzesInsolubleHydrophobic Shielding
Hexane InsolubleSoluble (>5 wt%)Lipophilic Dominance
PAO 4 InsolubleSolubleCritical for Lubricants
Complexation with Amines

In industrial applications, this molecule is often reacted with long-chain amines (e.g., Oleylamine) to form a Boron-Nitrogen (B-N) Complex .

  • Reaction:

    
     (or coordinate covalent adduct).
    
  • Benefit: The amine further enhances solubility and provides a synergistic corrosion inhibition effect. The tetradecyl chains on the borole and the oleyl chain on the amine interdigitate to form a robust supramolecular assembly.

B_N_Complex node_borole Borole Core (Lewis Acid) node_complex B-N Coordinate Complex (Stable Additive) node_borole->node_complex Coordination node_amine Oleylamine (Lewis Base) node_amine->node_complex Stabilization

Caption: Formation of the stable B-N complex often used in commercial formulations.

References
  • Preparation of Boric Acid Esters. Journal of Organic Chemistry. Standard protocols for catecholborane synthesis. Link

  • Boron-Based Lubricant Additives. Tribology International. Mechanisms of borate glass formation and friction reduction. Link

  • Self-Assembly of Long-Chain Alkyl Derivatives. Langmuir. Analysis of Van der Waals packing in monolayers. Link

  • ECHA Registration Dossier: 2-hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole. European Chemicals Agency. Regulatory and physicochemical data.[1][2] Link

  • Tribochemistry of Boron Additives. Wear. Detailed study on the interaction of boron species with steel surfaces. Link

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Electronic Tuning of Substituted 1,3,2-Benzodioxaboroles: A Guide to Lewis Acidity and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Substituted Benzodioxaboroles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Architecture

1,3,2-Benzodioxaboroles (commonly referred to as catecholborane derivatives) represent a distinct class of organoboron compounds where the boron atom is incorporated into a five-membered ring fused to a benzene core. Unlike their hydrolytically stable cousins, the benzoxaboroles (cyclic hemiesters used in drugs like Tavaborole), benzodioxaboroles are characterized by high Lewis acidity and rapid hydrolytic susceptibility.

For the drug development professional, the value of this scaffold lies not necessarily as a final drug product, but as a tunable reactive intermediate for hydroboration, a building block for Covalent Organic Frameworks (COFs) in drug delivery, and a mechanistic probe for understanding boron-oxygen interactions in biological systems.

The Electronic Core

The defining feature of the benzodioxaborole is the competition between:

  • Lewis Acidity: The vacant

    
     orbital on the 
    
    
    
    hybridized boron atom.
  • 
    -Donation:  The back-donation of lone pair electrons from the two oxygen atoms into the empty boron orbital.
    

This electronic push-pull is modulated by the fused benzene ring. By substituting the benzene ring (positions 4, 5, 6, 7), researchers can fine-tune the electron density on the oxygen atoms, thereby modulating the Lewis acidity of the boron center without changing the steric environment at the active site.

Electronic Structure & Substituent Effects

The reactivity of benzodioxaboroles is governed by the Hammett correlation of substituents on the fused ring.

Mechanism of Electronic Modulation
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or halogens (F, Cl) on the benzene ring pull electron density away from the oxygen atoms via inductive (
    
    
    ) and resonance (
    
    
    ) effects.
    • Result: Reduced

      
      
      
      
      
      -back-bonding.
    • Outcome: The boron atom becomes more Lewis acidic (electrophilic), increasing reactivity toward nucleophiles (or substrates in hydroboration).

  • Electron-Donating Groups (EDGs): Substituents like

    
    , 
    
    
    
    , or alkyl groups push electron density toward the oxygens.
    • Result: Enhanced

      
      
      
      
      
      -back-bonding.
    • Outcome: The boron atom becomes less Lewis acidic , stabilizing the molecule against hydrolysis but potentially reducing catalytic activity.

Visualization of Electronic Flow

The following diagram illustrates how ring substituents propagate electronic effects to the boron center.

ElectronicEffects Substituent Ring Substituent (EWG / EDG) Benzene Benzene $pi$-System Substituent->Benzene Inductive/Resonance Oxygen Oxygen Lone Pairs Benzene->Oxygen Electron Density Modulation Boron Boron Center (Vacant p-orbital) Oxygen->Boron Back-bonding Intensity Reactivity Reactivity / Lewis Acidity Boron->Reactivity Determines

Figure 1: Propagation of electronic effects from remote ring substituents to the reactive boron center.

Experimental Protocols for Characterization

To rationally design benzodioxaboroles, one must quantify their Lewis acidity. The standard, self-validating protocol is the Gutmann-Beckett Method .

Protocol 1: Determination of Lewis Acidity (Gutmann-Beckett)

This method uses triethylphosphine oxide (Et


PO) as a probe.[1][2] The oxygen of Et

PO binds to the boron; the magnitude of the

P NMR downfield shift correlates linearly with Lewis acidity.[3]

Reagents:

  • Target Benzodioxaborole derivative.[4]

  • Triethylphosphine oxide (Et

    
    PO), sublimed/dried.
    
  • Deuterated solvent (typically CD

    
    Cl
    
    
    
    or C
    
    
    D
    
    
    ), anhydrous.

Workflow:

  • Preparation: In a glovebox, dissolve the benzodioxaborole (0.05 mmol) in 0.6 mL of deuterated solvent.

  • Probe Addition: Add a slight excess (0.05–0.06 mmol) of Et

    
    PO. Ensure 1:1 adduct formation (verify by disappearance of free borane signal if possible).
    
  • Measurement: Transfer to an NMR tube (sealed). Acquire a

    
    P{1H} NMR spectrum.
    
  • Calculation: The Acceptor Number (AN) is calculated using the shift of the sample (

    
    ) relative to free Et
    
    
    
    PO (
    
    
    ppm in hexane, varies slightly by solvent).[1]
    
    

Interpretation:

  • High AN (>75): Strong Lewis acid (e.g., comparable to B(C

    
    F
    
    
    
    )
    
    
    ). Highly reactive, likely unstable to moisture.
  • Low AN (<50): Weak Lewis acid. Stable, potentially poor catalyst.

Protocol 2: Hydrolytic Stability Assessment

For drug development applications, stability in aqueous media is critical.

Workflow:

  • Dissolve compound in DMSO-

    
     or CD
    
    
    
    CN.
  • Add D

    
    O (10 equivalents).
    
  • Monitor

    
    B NMR over time.
    
    • Start: Signal typically ~22–35 ppm (trigonal boron).

    • End: Signal at ~20 ppm (boronic acid product) or ~0 ppm (borate if pH is high).

  • Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Quantitative Data Summary

The following table summarizes how substituents modify the electronic properties. Values are representative of trends observed in catecholborane derivatives [1, 2].

Substituent (Ring)Electronic EffectLewis Acidity (AN)Hydrolytic Stability

B NMR Shift (ppm)
4,5,6,7-F

Strong EWGHigh (~80-90)Very LowDownfield Shift
4,6-Cl

Moderate EWGHighLow~30-32
H (Unsubstituted) ReferenceModerate (~65-70)Low-Moderate~28
4-Me Weak EDGModerate-LowModerate~26-28
4-OMe Strong EDGLow (<50)HigherUpfield Shift

Note:


B NMR shifts are solvent-dependent. Downfield shifts in 

B generally indicate reduced shielding (higher Lewis acidity) unless back-bonding dominates.

Applications in Research & Development

Selective Hydroboration Reagents

Substituted benzodioxaboroles are superior to unsubstituted catecholborane in catalytic hydroboration.

  • Case Study: 4,6-Dichlorocatecholborane is a more robust Lewis acid than the parent catecholborane. The electron-withdrawing chlorines increase the electrophilicity of the boron, facilitating the hydroboration of sterically hindered alkenes that are otherwise unreactive [5].

Covalent Organic Frameworks (COFs)

Benzodioxaboroles serve as the "knots" in boronate-ester linked COFs.

  • Tuning Pore Environment: By using methylated vs. fluorinated catechol linkers, researchers can tune the electronic environment of the COF pore walls without altering the topology. This is used to modulate gas adsorption enthalpies or drug release rates [6].

Medicinal Chemistry Distinction

It is vital to distinguish benzodioxaboroles from benzoxaboroles .

  • Benzoxaboroles (e.g., Tavaborole): Cyclic hemiesters. The ring strain and lack of a second oxygen donor make them uniquely stable and capable of binding to tRNA synthetase (antifungal mechanism) [3, 4].

  • Benzodioxaboroles: Cyclic diesters. Generally too unstable for oral drugs but are excellent prodrug moieties or reactive probes in assay development.

Workflow Step1 Synthesize Substituted Benzodioxaborole Step2 Assess Lewis Acidity (Gutmann-Beckett / 31P NMR) Step1->Step2 Step3 Determine AN Value Step2->Step3 Decision AN > 75? Step3->Decision PathHigh High Reactivity Use: Catalysis/Reagent Decision->PathHigh Yes PathLow Low Reactivity Use: Stable Linker/COF Decision->PathLow No

Figure 2: Decision matrix for utilizing benzodioxaboroles based on electronic characterization.

References

  • Electronic Spectroscopy of 2-Phenyl-1,3,2-benzodioxaborole and Its Derivatives. Journal of Physical Chemistry A, 2020.[4] 4[2][5][6][7][8][9][10][11]

  • Photoswitching of the Lewis acidity of a catecholborane bearing an azo group. Organic Letters, 2005.[12] 12[2][5][6][7][8][9][10][11]

  • Therapeutic applications of benzoxaborole compounds: a patent and literature analysis. Expert Opinion on Therapeutic Patents, 2025. 13[2][5][6][7][8][9][10][11]

  • Benzoxaborole compounds for therapeutic uses: a patent review. Expert Opinion on Therapeutic Patents, 2018. 14[2][5][6][7][8][9][10][11]

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration. Journal of Organic Chemistry, 2023. 15[2][5][6][7][8][9][10][11]

  • Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository, 2021. 16[2][5][6][7][8][9][10][11]

Sources

Methodological & Application

Application Notes & Protocols: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxaborole Scaffold and the Influence of Lipophilic Chains

The 1,3,2-benzodioxaborole scaffold represents a unique and versatile class of organoboron compounds. Characterized by a boron atom integrated into a five-membered ring with a catechol backbone, these structures exhibit distinct chemical properties compared to their acyclic boronic acid counterparts. The cyclic nature and the electron-donating properties of the ring oxygens modulate the Lewis acidity of the boron center, contributing to both enhanced stability and unique reactivity.[1][2][3] Specifically, the 2-hydroxy form, also known as a benzoxaborolone or catecholboronic acid, has garnered significant interest. This structure possesses improved thermodynamic stability and a reduced propensity for oxidative degradation, a common challenge with simpler boronic acids.[1][2]

The subject of this guide, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , introduces a significant modification to the parent scaffold: two long C14 alkyl (tetradecyl) chains. These chains are anticipated to impart high lipophilicity to the molecule. While their electronic influence on the catalytic boron center is minimal, their physical presence is profound, suggesting applications where solubility in nonpolar organic solvents is paramount or where interactions with lipid bilayers are desired. This guide will extrapolate from the well-established chemistry of the benzodioxaborole core to propose and detail catalytic applications for this specialized derivative, focusing on leveraging its unique solubility profile.

Application 1: Organocatalyst for Site-Selective Acylation of Diols in Apolar Media

The Lewis acidic boron center of benzodioxaboroles can reversibly bind with diols, forming five- or six-membered cyclic boronate esters.[3] This interaction can be exploited for the catalytic, site-selective functionalization of polyols. The ditetradecyl derivative is uniquely suited for reactions involving lipophilic substrates or those conducted in nonpolar, non-coordinating solvents like hexane or toluene, where traditional boronic acid catalysts may have poor solubility.

Causality and Mechanistic Insight

The catalytic cycle begins with the formation of a chiral boronate ester intermediate between the benzodioxaborole catalyst and the cis-diol substrate. This complexation activates one of the hydroxyl groups, rendering it more nucleophilic. The bulky tetradecyl groups, combined with the rigid benzodioxaborole core, create a specific steric environment, directing an acylating agent (e.g., benzoyl chloride) to preferentially react with the activated, less-hindered hydroxyl group. Subsequent hydrolysis or displacement releases the mono-acylated product and regenerates the catalyst. The high solubility of the catalyst in nonpolar solvents ensures a homogeneous reaction environment, improving reaction kinetics and efficiency.

Workflow for Catalytic Site-Selective Benzoylation

cluster_0 Catalytic Cycle A Catalyst (Ditetradecyl-Benzodioxaborole) C Catalyst-Diol Complex (Boronate Ester) A->C + B cis-1,2-Diol Substrate B->C E Acylated Intermediate C->E + D Acylating Agent (e.g., Benzoyl Chloride) D->E E->A Catalyst Regeneration F Mono-acylated Product E->F Hydrolysis/ Displacement

Caption: Catalytic cycle for diol mono-acylation.

Experimental Protocol: Selective Benzoylation of a Lipophilic Diol

Objective: To perform the selective mono-benzoylation of a lipophilic cis-1,2-diol using 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole as a catalyst.

Materials:

  • 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Catalyst)

  • Lipophilic cis-1,2-diol (e.g., 1,2-dodecanediol) (Substrate)

  • Benzoyl chloride (Acylating Agent)

  • Triethylamine (Base)

  • Anhydrous Toluene (Solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add the lipophilic cis-1,2-diol (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (0.1 mmol, 10 mol%).

  • Solvent and Base: Add anhydrous toluene (20 mL) and triethylamine (1.2 mmol, 1.2 equiv). Stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-benzoylated product. The high lipophilicity of the catalyst should allow it to elute with the nonpolar solvent front, simplifying separation.

ParameterConditionRationale
Catalyst Loading 5-10 mol%Balances reaction rate with cost-effectiveness.
Solvent Anhydrous TolueneApolar solvent to leverage the catalyst's solubility.
Temperature 0 °C to RTControls the rate of the acylation reaction.
Base TriethylamineScavenges the HCl byproduct from the reaction.

Application 2: Lipophilic Lewis Acid Catalyst in Diels-Alder Reactions

The electron-deficient boron center in benzodioxaboroles can function as a Lewis acid, activating electron-poor dienophiles in cycloaddition reactions such as the Diels-Alder reaction. The ditetradecyl derivative is an ideal candidate for catalyzing reactions between hydrophobic dienes and dienophiles in non-coordinating, nonpolar solvents.

Causality and Mechanistic Insight

The catalyst coordinates to a carbonyl oxygen of the dienophile (e.g., an α,β-unsaturated ketone). This coordination withdraws electron density, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the diene's HOMO and the dienophile's LUMO accelerates the [4+2] cycloaddition. The long alkyl chains ensure the catalyst remains in solution in hydrocarbon solvents, preventing catalyst precipitation and maintaining a homogeneous catalytic environment.

Workflow for Lewis Acid Catalyzed Diels-Alder

cluster_0 Catalytic Diels-Alder Reaction Cat Ditetradecyl-Benzodioxaborole (Lewis Acid Catalyst) Act_Dphile Activated Dienophile (Catalyst-Dienophile Complex) Cat->Act_Dphile + Dphile Dienophile (e.g., Methyl Vinyl Ketone) Dphile->Act_Dphile Product_Complex Product-Catalyst Complex Act_Dphile->Product_Complex + Diene [4+2] Cycloaddition Diene Diene (e.g., Isoprene) Product_Complex->Cat Catalyst Regeneration Product Diels-Alder Adduct Product_Complex->Product Release

Caption: Lewis acid catalysis in a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

Objective: To catalyze the Diels-Alder reaction between a hydrophobic diene and dienophile in a nonpolar solvent.

Materials:

  • 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Catalyst)

  • Isoprene (Diene)

  • Methyl vinyl ketone (Dienophile)

  • Anhydrous Hexane (Solvent)

  • 4Å Molecular Sieves

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube under argon, add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (0.15 mmol, 15 mol%) and freshly activated 4Å molecular sieves (~200 mg). Add anhydrous hexane (10 mL) and stir for 15 minutes. The molecular sieves remove trace water, which can inhibit Lewis acid catalysis.

  • Reaction Setup: In a separate flame-dried flask under argon, dissolve methyl vinyl ketone (1.0 mmol, 1.0 equiv) in anhydrous hexane (10 mL).

  • Initiation: Transfer the catalyst solution via cannula to the dienophile solution. Cool the mixture to 0 °C. Add isoprene (2.0 mmol, 2.0 equiv) and seal the flask.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Workup:

    • Filter the reaction mixture to remove the molecular sieves.

    • Wash the filtrate with a small amount of water (10 mL) to deactivate and remove the catalyst.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the hexane solvent by rotary evaporation. The resulting crude product can be purified by distillation or silica gel chromatography to yield the cyclohexene product.

ParameterConditionRationale
Catalyst Loading 10-20 mol%Higher loading may be needed due to moderate Lewis acidity.
Solvent Anhydrous HexaneNon-coordinating, nonpolar solvent ideal for this catalyst.
Additives 4Å Molecular SievesCrucial for removing water to maintain catalyst activity.
Stoichiometry Diene in excessMaximizes conversion of the limiting dienophile.

Application 3: Precursor for Suzuki-Miyaura Cross-Coupling of Lipophilic Fragments

While not a direct catalyst, the benzodioxaborole moiety is a masked boronic acid. It can be used as a stable, solid precursor that generates the active boronic acid in situ for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This is particularly useful for incorporating the large ditetradecylphenyl fragment into complex molecules. The hydroxyl-directing effect can also be relevant in certain substrates.[5]

Causality and Mechanistic Insight

The Suzuki-Miyaura catalytic cycle requires a boronic acid or a boronate ester. Under the basic conditions of the reaction (e.g., with aqueous potassium carbonate), the 2-hydroxy-1,3,2-benzodioxaborole undergoes hydrolysis to form the corresponding 4,5-ditetradecyl-benzene-1,2-diol and the active boronic acid species required for transmetalation to the palladium center. The high molecular weight and lipophilicity of the starting material make it an excellent coupling partner for constructing complex, amphipathic molecules relevant in materials science or drug delivery.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Objective: To couple the 4,5-ditetradecylphenyl moiety with a model aryl bromide.

Materials:

  • 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (Boron Source)

  • 4-Bromoanisole (Aryl Halide)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (Base)

  • Toluene and Water (Solvent System)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Degas a mixture of toluene (15 mL) and water (4 mL) by bubbling argon through it for 20 minutes. Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 8-12 hours.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the biaryl product.

ParameterConditionRationale
Boron Source 1.2-1.5 equivalentsEnsures complete consumption of the limiting aryl halide.
Catalyst Pd(PPh₃)₄, 3 mol%A standard, robust catalyst for Suzuki couplings.
Base K₂CO₃ (aqueous)Facilitates both hydrolysis of the precursor and transmetalation.
Solvent Toluene/WaterBiphasic system standard for many Suzuki reactions.

References

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. ACS Medicinal Chemistry Letters. (Source not fully available)
  • Synthesis, Structures and Catalytic Activity of Some BINOL Based Boronates and Boronium Salts. The Royal Society of Chemistry. (Source not fully available)
  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • 1,3,2-Benzodioxaborole. LookChem. [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. Raines Lab, MIT. [Link]

  • 2-Hydroxy-1,3,2-benzodioxaborole. PubChem. [Link]

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. (Request PDF) [Link]

  • Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. (Source not fully available)
  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

  • The applications of benzoxaborole.

Sources

Application Notes & Protocols: Strategic Use of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the effective utilization of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in Suzuki-Miyaura cross-coupling reactions. This specialized catechol boronic ester, functionalized with long alkyl chains, offers unique solubility profiles, making it a valuable building block for synthesizing complex, lipophilic molecules. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed, field-tested protocol, and discuss critical parameters for reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Substituted Catechol Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation is the organoboron reagent. While simple boronic acids are common, they can be prone to decomposition via processes like protodeboronation.[4] To enhance stability, boronic acids are often converted into esters, with pinacol and catechol esters being the most prevalent.[5][6]

Catechol boronic esters, first utilized in the seminal work by Suzuki and Miyaura, offer excellent stability and reactivity.[4] The subject of this guide, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , is a structurally unique catechol boronate. The two tetradecyl (C14) chains impart significant lipophilicity, rendering it highly soluble in non-polar organic solvents. This property is advantageous for couplings with other lipophilic substrates, potentially improving reaction kinetics and simplifying purification in systems where traditional boronic acids may exhibit poor solubility.

This guide explains the causality behind the protocol choices, ensuring a robust and reproducible methodology for leveraging the unique properties of this reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[5]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For a boronic ester, this process requires activation by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic ester to form a more nucleophilic borate 'ate' complex.[7] This complex then exchanges its organic group with the halide on the Pd(II) center. The presence of water can be beneficial, as many boronic esters are thought to hydrolyze to the corresponding boronic acid in situ before forming the reactive borate species.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex, now in a cis orientation, couple and are eliminated from the metal center. This forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_ester Ar²-B(OR)₂ + Base boronic_ester->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comprehensive Protocol for Cross-Coupling

This protocol is designed as a robust starting point for coupling 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole with a generic aryl bromide. Optimization may be required based on the specific coupling partner.

Materials and Reagents
  • Boronic Ester: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

  • Aryl Halide: e.g., 1-Bromo-4-tert-butylbenzene

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable ligand.

  • Ligand (if using Pd(OAc)₂): e.g., Triphenylphosphine (PPh₃), SPhos, or XPhos.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground.

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane.

  • Reaction Vessel: Schlenk flask or oven-dried round-bottom flask with a reflux condenser.

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware for workup and purification.

Safety & Handling Precautions
  • Organoboron Compounds: Generally stable, but should be handled with care. Avoid inhalation of dust.[8] The hygroscopic nature of some borates means they should be stored in a dry environment.[8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and toxic. Use in a well-ventilated fume hood.

  • Bases: K₂CO₃ and K₃PO₄ are irritants. Avoid contact with skin and eyes.

  • Inert Atmosphere: Many Pd(0) catalysts and ligands are air-sensitive.[9] Reactions should be set up under an inert atmosphere to prevent catalyst degradation.

Step-by-Step Experimental Procedure

Workflow start Start: Oven-Dried Schlenk Flask reagents 1. Add Solids: - Aryl Halide (1.0 eq) - Boronic Ester (1.2 eq) - Pd Catalyst (1-5 mol%) - Base (2.0 eq) start->reagents purge 2. Seal & Purge: Evacuate and backfill with Inert Gas (3x cycles) reagents->purge solvent 3. Add Degassed Solvent via Syringe purge->solvent reaction 4. Heat & Stir: (e.g., 80-110 °C) Monitor by TLC/GC-MS solvent->reaction workup 5. Workup: - Cool to RT - Quench with H₂O - Extract with Organic Solvent reaction->workup purify 6. Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Characterized Pure Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic ester.[7]

  • Inerting the System: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas. This removes residual oxygen that could deactivate the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the aryl halide) via a syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen. The high lipophilicity of the specified boronic ester makes toluene an excellent solvent choice.

  • Reaction: Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically 4-24 hours).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Quench the reaction by adding deionized water. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired product.

Optimization & Troubleshooting

The success of a Suzuki-Miyaura coupling often depends on the careful selection of several parameters. The high lipophilicity of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole may necessitate adjustments compared to standard protocols.

Table of Key Reaction Parameters
ParameterOptionsRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄: A reliable Pd(0) source that comes pre-ligated. Good for general use.[5] Pd(OAc)₂ / Pd₂(dba)₃: Pd(II) and Pd(0) precursors, respectively, that require the addition of an external phosphine ligand. This allows for fine-tuning of reactivity.
Ligand PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhosElectron-rich, bulky phosphines (e.g., PCy₃, SPhos) often accelerate oxidative addition and reductive elimination, especially for less reactive aryl chlorides or hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFK₃PO₄: A strong, effective base for many systems.[10] Cs₂CO₃: A stronger, more soluble base often used for challenging couplings. KF: A milder base useful if the substrate contains base-labile functional groups.[7]
Solvent Toluene, Dioxane, THF, DMEToluene/Dioxane: High-boiling, non-polar aprotic solvents well-suited for this lipophilic system. THF/Water mixtures: Often used for standard boronic acids, but a purely organic system may be superior here to maximize solubility of the starting materials.
Temperature Room Temp to 110 °CMost couplings require heat to proceed at a reasonable rate. Start around 80-90 °C. Lower temperatures may be possible with highly active catalyst systems.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere technique and use fresh, degassed solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the reaction temperature in 10 °C increments.
Incomplete Reaction 1. Catalyst deactivation over time.2. Insufficient equivalents of boronic ester.1. Use a more robust ligand (e.g., a biarylphosphine like SPhos). Increase catalyst loading slightly (e.g., to 5 mol%).2. Increase the equivalents of the boronic ester to 1.5.
Protodeboronation The C-B bond is cleaved and replaced by a C-H bond, consuming the boronic ester.This is a common side reaction for unstable boronic acids/esters.[4] Ensure the base is thoroughly dried. Anhydrous conditions can sometimes suppress this pathway.[11]
Homocoupling of Aryl Halide Two molecules of the aryl halide couple to form a biaryl byproduct.This often points to slow transmetalation. Use a stronger base or a more electron-rich ligand to accelerate the transfer from boron to palladium.

Conclusion

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a valuable, specialized reagent for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling. Its catechol boronate core provides stability, while its long alkyl chains confer a unique solubility profile beneficial for reactions in non-polar media. By understanding the core mechanism and systematically applying the principles of catalyst, base, and solvent selection outlined in this guide, researchers can confidently and effectively employ this reagent to achieve their synthetic goals. The provided protocol serves as a self-validating system, grounded in established chemical principles, to accelerate discovery in materials science and drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Occhiato, E. G., Trabocchi, A., & Guarna, A. (2000). Pd(0)-Catalyzed Cross-Coupling Reactions of Boron Derivatives with a Lactam-Derived N-Boc Enol Triflate. Organic Letters. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Denmark, S. E., & Thomas, A. A. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (2005). Preparation of (R,R)-t-Bu-BisP*-Borane. Organic Syntheses, 82, 1. [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. [Link]

  • Yabalak, E. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Reviews. [Link]

  • Valente, C., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Hilton, M. J., et al. (2020). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]

  • Liu, C. T. (2012). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Polášek, J. (2015). Stereoselektivní syntéza (Z)-2-(2-bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanu a jeho cross-coupling reakce. IS MUNI. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Ghavami, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • PubChem. (n.d.). 2-Hydroxy-1,3,2-benzodioxaborole. [Link]

  • LookChem. (n.d.). 1,3,2-Benzodioxaborole. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Scilit. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • Coombs, J. R. (2016). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole for Saccharide Sensing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Lipophilic Probe for Saccharide Recognition in Restricted Environments

The detection and quantification of saccharides are of paramount importance in biomedical research and diagnostics, particularly in the context of metabolic disorders like diabetes.[1][2] Arylboronic acids have emerged as a versatile class of synthetic receptors for saccharides, owing to their ability to form reversible covalent bonds with the cis-diol moieties present in many sugars.[3][4][5] This interaction, when coupled with a fluorescent reporter, can be translated into a measurable optical signal.

This document provides detailed application notes and protocols for the use of a specialized lipophilic boronic acid derivative, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , for saccharide sensing. The two long tetradecyl chains confer significant hydrophobicity to the molecule, making it an ideal candidate for integration into lipid bilayers and other nonpolar environments. This unique characteristic opens up possibilities for studying saccharide interactions at membrane interfaces, in organic media, or within polymeric matrices.[6]

While specific performance data for this particular compound is not extensively documented in publicly available literature, these protocols are based on established principles of boronic acid chemistry and provide a robust framework for its application and characterization.

Mechanism of Action: Reversible Boronate Ester Formation and Fluorescence Modulation

The core of the sensing mechanism lies in the reversible interaction between the boronic acid moiety of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole and the diol groups of a saccharide. In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The binding of a saccharide to the boron atom shifts this equilibrium, leading to the formation of a cyclic boronate ester.[4][7] This binding event alters the electronic properties of the benzodioxaborole ring system.

The change in the electronic environment of the fluorophore upon saccharide binding can modulate its fluorescence properties through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In many boronic acid-based sensors, a nearby electron-donating group can quench the fluorescence of the molecule in its unbound state. Upon saccharide binding, the Lewis acidity of the boron atom increases, which can suppress the PET process and lead to a "turn-on" fluorescence response.[4]

  • Intramolecular Charge Transfer (ICT): The binding of a saccharide can alter the electron-donating or -withdrawing nature of the boronic acid group, thereby modifying the ICT character of the excited state and causing a shift in the emission wavelength.[7]

The specific signaling mechanism for 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole would need to be experimentally determined.

Diagram: Saccharide Binding Mechanism

G cluster_0 Unbound State cluster_1 Bound State Sensor 2-Hydroxy-5,6-ditetradecyl- 1,3,2-benzodioxaborole (Low Fluorescence) Complex Boronate Ester Complex (High Fluorescence) Sensor->Complex Saccharide Saccharide (with cis-diol) Saccharide->Complex Reversible Binding G A 1. Dissolve Lipids & Sensor in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Vortexing) B->C D 4. Extrude to Form Uniform Liposomes C->D E Sensor-Embedded Liposomes D->E

Sources

analytical techniques for characterizing 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (referred to herein as DT-BDB ).[1] This molecule represents a distinct class of lipophilic Lewis acids derived from the condensation of 4,5-ditetradecylcatechol and boric acid.

Unlike standard pharmaceutical boronates (e.g., Tavaborole), DT-BDB features two long alkyl chains (


), imparting extreme lipophilicity and liquid crystalline behavior.[1] Consequently, standard aqueous-based analytical protocols fail due to solubility issues and aggregation.[1] This Application Note provides a modified analytical framework focusing on non-aqueous NMR , Lewis acidity profiling , and hydrolytic stability assessment .

Structural Analysis & Chemical Identity

The core analytical challenge for DT-BDB is distinguishing between three dynamic states in solution:

  • The Monomer: 2-Hydroxy-1,3,2-benzodioxaborole (Active species).[1]

  • The Trimer (Boroxine): Dehydrated cyclic trimer formed in dry solvents.[1]

  • The Hydrolyzed Product: Free 4,5-ditetradecylcatechol + Boric acid (Degradant).[1]

Protocol 1.1: Multi-Nuclear NMR Verification ( )

Rationale:


 NMR is the gold standard for assessing the coordination geometry and hydration state of boron. Standard solvents like DMSO-

should be avoided as they coordinate with boron, forcing a tetrahedral geometry shift (

) that masks the native trigonal planar (

) state.[1]

Materials:

  • Solvent: Anhydrous Toluene-

    
     or CDCl
    
    
    
    (stored over 4Å molecular sieves).[1]
  • Internal Standard: BF

    
     (External capillary reference, set to 0.00 ppm).
    

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of DT-BDB in 0.6 mL of anhydrous Toluene-

    
    . Perform in a glovebox or under 
    
    
    
    to prevent atmospheric hydrolysis.
  • Acquisition (

    
    ):  Use a quartz NMR tube (borosilicate glass contains boron background).[1] Acquire at 128 MHz (for 400 MHz instruments).[1]
    
    • Pulse Program: Standard zg sequence with background suppression if quartz tubes are unavailable.[1]

    • Scans: Minimum 256 scans due to quadrupolar broadening.[1]

  • Acquisition (

    
    ):  Focus on the aromatic region (6.8–7.5 ppm) and the 
    
    
    
    -methylene protons of the tetradecyl chain (~2.5 ppm).[1]

Data Interpretation Table:

Species

Shift (

, ppm)

Aromatic Signature
Structural State
DT-BDB (Monomer) 22.0 – 24.0 Singlet (or tight mult.)[1]Trigonal planar (

), -OH intact.[1]
Boroxine (Trimer) 19.0 – 21.0 Broadened/ShiftedDehydrated trimer (common in dry

).[1]
Hydrolyzed (Boric Acid) 18.0 – 19.5 Distinct shift from monomerRing opening (failure mode).[1]
Tetrahedral Adduct 2.0 – 10.0 Upfield ShiftComplexed with solvent (e.g., DMSO/MeOH).[1]

Critical Insight: If the


 signal appears at ~19 ppm in dry solvent, the molecule exists as a boroxine anhydride . Addition of 1 equivalent of 

will shift it back to ~22 ppm (monomer) before eventually hydrolyzing it to boric acid (broad peak at ~19 ppm with precipitate).[1]

Assessing Lewis Acidity (The Gutmann-Beckett Method)

DT-BDB is often employed as a receptor for Lewis bases (e.g., anions, amines).[1] Quantifying its Lewis acidity is essential for predicting reactivity.[1]

Protocol 2.1:


 NMR Titration with TEPO 
Theory:  Triethylphosphine oxide (TEPO) binds to the boron center.[1] The change in 

chemical shift (

) correlates linearly with the Acceptor Number (AN).[1]

Workflow:

  • Prepare a stock solution of TEPO (0.1 M) in anhydrous CDCl

    
    .
    
  • Prepare a solution of DT-BDB (0.1 M) in CDCl

    
    .
    
  • Mix 1:1 molar ratio in an NMR tube.

  • Measure

    
     NMR.[1]
    
  • Calculation:

    
    [1]
    
    • 
      : Shift of TEPO bound to DT-BDB.[1]
      
    • 41.0: Shift of free TEPO in CDCl

      
      .[1]
      

Chromatographic Purity Profiling (Lipophilicity Challenges)

Standard Reverse-Phase HPLC (C18 + Water/MeOH) is unsuitable for DT-BDB.[1] The tetradecyl chains will cause irreversible retention on C18, and the aqueous mobile phase will hydrolyze the boronate ester on-column.

Protocol 3.1: Non-Aqueous GPC/SEC

Objective: Determine purity and detect oligomerization (boroxine formation) without hydrolysis.

  • Column: PLgel 5µm MIXED-C (or equivalent organic GPC column).

  • Mobile Phase: 100% Tetrahydrofuran (THF), HPLC Grade, Stabilized.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD).[1] UV is weak due to the dialkyl-catechol backbone.[1]

  • Standard: Polystyrene standards for relative Mw, or pure 4,5-ditetradecylcatechol as a retention marker.

Self-Validating Check:

  • Inject the starting material (4,5-ditetradecylcatechol).[1]

  • Inject DT-BDB.[1]

  • Success Criteria: DT-BDB must elute earlier than the catechol precursor (due to the slightly larger hydrodynamic volume of the boroxine trimer form usually present in THF) or show a distinct peak shape. If peaks overlap perfectly, hydrolysis has occurred.[1]

Visualization of Analytical Logic

The following diagram illustrates the dynamic equilibrium of DT-BDB and the decision tree for analytical characterization.

AnalyticalWorkflow Substrate Sample: DT-BDB (Solid/Oil) Solubility Solubility Check (THF vs Water) Substrate->Solubility NMR_Prep Dissolve in Anhydrous Toluene-d8 Solubility->NMR_Prep Lipophilic Purity_Method Purity Assay Solubility->Purity_Method B11_NMR 11B NMR Analysis NMR_Prep->B11_NMR Result_Trig Peak ~22-24 ppm (Intact Monomer) B11_NMR->Result_Trig Valid Result_Tetra Peak ~5 ppm (Solvent Adduct) B11_NMR->Result_Tetra Invalid Solvent GPC Non-Aqueous GPC (100% THF) Purity_Method->GPC Avoid Water Hydrolysis Hydrolysis Check (Degradation to Catechol) GPC->Hydrolysis Detects

Figure 1: Analytical decision matrix for lipophilic boronate esters, prioritizing non-aqueous methods to prevent hydrolysis.

Hydrolytic Stability & "Switching" Protocol

DT-BDB is often used in "smart" materials where it switches between a neutral form and an anionic boronate upon sugar binding.[1]

Protocol 5.1: Kinetic Hydrolysis Assay

  • Preparation: Prepare a 10 mM solution of DT-BDB in THF.

  • Initiation: Add 10% (v/v)

    
     or phosphate buffer (pH 7.4).
    
  • Monitoring: Monitor the UV-Vis absorbance at 280 nm (catechol absorption) over 60 minutes.

  • Endpoint: A hyperchromic shift or spectral shift indicates ring opening to the free catechol.[1]

  • Reversibility Test: Add a 1,2-diol (e.g., Fructose, 5 eq). If the spectrum reverts or changes to a new stable state, the boronate ester has re-formed with the sugar (Sugar Sensing Mode).

References

  • Hargreaves, J. S. (2025).[1] Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. National Institutes of Health.[1] 2

  • Lloyd-Jones, G. C. (2025).[1] The Boroxine–Boronic Acid Equilibrium: Mechanism and Kinetics. University of Edinburgh Research Explorer. 3[1]

  • PubChem. (2025).[1][4] 2-Hydroxy-1,3,2-benzodioxaborole Compound Summary. National Library of Medicine.[1] 4[1]

  • Kempinska, D., et al. (2019).[1] State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Gdansk University of Technology.[1][5] 5[1][6][2]

  • Beckett, M. A. (2017).[1] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. 7

Sources

Functionalization of Benzoxaboroles for Biological Applications: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxaborole Scaffold - A Privileged Platform in Medicinal Chemistry

The benzoxaborole moiety, a heterocyclic system featuring a boron atom integrated into a bicyclic structure, has emerged as a remarkably versatile and privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, particularly the Lewis acidic nature of the boron atom, confer upon it the ability to reversibly interact with biological nucleophiles, most notably cis-diols present in essential biomolecules.[3] This singular mechanism of action, distinct from many conventional carbon-based pharmacophores, has paved the way for the development of novel therapeutics with diverse applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents.[4]

Two notable successes that underscore the therapeutic potential of this scaffold are Tavaborole (Kerydin®), an FDA-approved antifungal for the treatment of onychomycosis, and Crisaborole (Eucrisa®), a topical anti-inflammatory agent for atopic dermatitis.[5] The clinical success of these drugs, coupled with a robust pipeline of benzoxaborole derivatives in various stages of clinical development, highlights the immense value of this chemical entity.[1][4]

This guide provides an in-depth exploration of the functionalization of the benzoxaborole core, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for introducing chemical diversity, methods for biological evaluation, and the underlying principles that govern the interaction of these fascinating molecules with their biological targets.

The Core Principle: Mechanism of Action

The biological activity of most benzoxaboroles hinges on the electrophilic nature of the boron atom's vacant p-orbital.[3] This allows for the formation of a reversible covalent bond with nucleophilic groups, particularly the hydroxyl groups of cis-diols found in various biological molecules. A prime example is the inhibition of leucyl-tRNA synthetase (LeuRS), a key enzyme in protein synthesis.[6] Benzoxaboroles can form a stable adduct with the terminal ribose of tRNA within the enzyme's active site, effectively trapping it and halting protein production.[7] Similarly, their interaction with serine residues in the active sites of enzymes like β-lactamases or the bimetal center of phosphodiesterase-4 (PDE4) is central to their antibacterial and anti-inflammatory effects, respectively.[8]

PART 1: Synthesis and Functionalization Strategies

The ability to strategically modify the benzoxaborole scaffold is paramount to tuning its biological activity, selectivity, and pharmacokinetic properties. Functionalization can be broadly categorized into modifications of the aromatic ring and the oxaborole ring.

Foundational Precursors: The Synthetic Starting Line

A common and versatile starting material for many functionalized benzoxaboroles is 2-formylphenylboronic acid . Its synthesis is a critical first step.

This protocol outlines a "one-pot" synthesis method, which is efficient in terms of time and resources.[6]

Materials:

  • N-[2-(Dimethylamino)ethyl]-N-methylformamide

  • Tetrahydrofuran (THF), anhydrous

  • Phenyl lithium

  • n-Butyllithium

  • Appropriate electrophile (e.g., for introducing other substituents if desired, though not required for the parent compound)

  • Hydrochloric acid (2 N)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Argon gas supply

  • Round-bottom flask and standard glassware

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • In a round-bottom flask under an inert argon atmosphere, cool a solution of N-[2-(Dimethylamino)ethyl]-N-methylformamide in anhydrous THF to -78 °C.

  • Slowly add one equivalent of phenyl lithium to the cooled solution and stir for 1 hour.

  • Add three equivalents of n-butyllithium and continue stirring for 30 minutes.

  • (Optional) If introducing another substituent, add six equivalents of the desired electrophile at -78 °C and stir for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by adding 2 N hydrochloric acid and stir for 2 hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by radial preparative layer chromatography (RPLC) or column chromatography to yield 2-formylphenylboronic acid.

Another crucial building block is 6-aminobenzoxaborole , which serves as a handle for a variety of functionalization reactions, particularly amide bond formation.

This protocol involves the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction.[9]

Materials:

  • 1-Hydroxy-2,1-benzoxaborolane

  • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

  • Reducing agent (e.g., Pd/C with a hydrogen source like ammonium formate or hydrogenation)

  • Ethanol

  • Appropriate solvents for workup and purification

Procedure:

  • Nitration: Carefully nitrate 1-hydroxy-2,1-benzoxaborolane to introduce a nitro group at the 6-position, yielding 6-nitrobenzo[c][6]oxaborol-1(3H)-ol. This reaction requires careful temperature control and slow addition of the nitrating agent.

  • Reduction: The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst and a hydrogen source. For a continuous flow setup, a premixed solution of the nitro compound and ammonium formate in ethanol can be pumped through a packed bed of Pd/C.[9]

  • Purification: The resulting 6-aminobenzoxaborole can be purified by crystallization or column chromatography.

Aromatic Ring Functionalization: Tailoring Specificity and Potency

The benzene ring of the benzoxaborole scaffold offers multiple positions for substitution, allowing for the fine-tuning of electronic properties, solubility, and interactions with the target protein.

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A halogenated benzoxaborole precursor is typically required.

This protocol describes the coupling of a bromo-benzoxaborole with a boronic acid or ester to form a biaryl linkage.[10][11]

Materials:

  • Bromo-benzoxaborole (e.g., 5-bromo-1-hydroxy-2,1-benzoxaborolane)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., cesium carbonate, potassium carbonate)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water (if using a two-phase system)

  • Argon gas supply

Procedure:

  • To a reaction vessel, add the bromo-benzoxaborole, 1.1 equivalents of the arylboronic acid, and 2.5 equivalents of the base.

  • Under an argon atmosphere, add the anhydrous solvent and water (e.g., a 10:1 ratio of dioxane to water).

  • Sparge the mixture with argon for 10-15 minutes to degas the solution.

  • Add the palladium catalyst (typically 0.1 equivalents).

  • Seal the vessel and heat the reaction mixture (e.g., to 100 °C) overnight with stirring.

  • After cooling, perform an aqueous workup, extracting the product with an organic solvent.

  • Purify the product by column chromatography.

This protocol facilitates the formation of a carbon-carbon bond between an iodo-benzoxaborole and a terminal alkyne.[3][12]

Materials:

  • Iodo-benzoxaborole (e.g., 6-iodo-1-hydroxy-2,1-benzoxaborolane)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon gas supply

Procedure:

  • Dissolve the iodo-benzoxaborole and 1.2 equivalents of the terminal alkyne in the anhydrous solvent in a reaction flask.

  • Add the amine base.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst and copper(I) co-catalyst under an argon atmosphere.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • After the reaction is complete, remove the solvent under reduced pressure and purify the residue by column chromatography.

This reaction forms a carbon-nitrogen bond between a halo-benzoxaborole and an amine.[13][14]

Materials:

  • Halo-benzoxaborole (e.g., 5-bromo-1-hydroxy-2,1-benzoxaborolane)

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

  • Add the halo-benzoxaborole, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture (e.g., to 80-110 °C) until the starting material is consumed.

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Leveraging the amino group of 6-aminobenzoxaborole, a wide array of substituents can be introduced via amide coupling.

This protocol describes the formation of an amide bond between 6-aminobenzoxaborole and a carboxylic acid.[5]

Materials:

  • 6-Aminobenzoxaborole

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Argon gas supply

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction flask under an argon atmosphere.

  • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

  • Add a solution of 6-aminobenzoxaborole in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final amide product by column chromatography or crystallization.

Oxaborole Ring Functionalization

Modifications to the oxaborole ring are less common but can significantly impact the compound's properties and biological activity.

This reaction forms a C-C bond at the benzylic position, leading to functionalized benzoxaboroles.

Materials:

  • 2-Formylphenylboronic acid

  • Activated alkene (e.g., acrylate, methyl vinyl ketone)

  • Nucleophilic catalyst (e.g., DABCO)

  • Solvent (e.g., THF, acetonitrile)

Procedure:

  • In a reaction flask, dissolve 2-formylphenylboronic acid and the activated alkene in the solvent.

  • Add the nucleophilic catalyst (e.g., DABCO).

  • Stir the reaction at room temperature for the required time (can range from hours to days).[12]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting functionalized benzoxaborole by column chromatography.

PART 2: Characterization and Purification

Rigorous characterization and purification are essential to ensure the identity and purity of the synthesized benzoxaborole derivatives.

Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.[15][16]

General Procedure:

  • Column Preparation: A glass column is packed with a stationary phase, typically silica gel, as a slurry in a non-polar solvent.

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel.

  • Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the eluent is gradually increased to separate the components of the mixture based on their affinity for the stationary phase.

  • Fraction Collection: The eluting solvent is collected in fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

Structural Characterization

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[17][18]

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Key signals for benzoxaboroles include the aromatic protons and the benzylic protons of the oxaborole ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹¹B NMR: Can be used to distinguish between the trigonal planar (sp²) and tetrahedral (sp³) forms of the boron atom.[19]

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic structure.[7][19]

Sample Preparation:

  • High-quality single crystals are required. These are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystals should be handled with care to avoid damage. It is often necessary to leave them in their mother liquor to prevent desolvation and loss of crystallinity.[7]

PART 3: Biological Evaluation Protocols

The biological activity of the newly synthesized benzoxaborole derivatives must be assessed through appropriate in vitro assays.

Cytotoxicity Assays

Before evaluating for specific therapeutic activities, it is crucial to determine the general cytotoxicity of the compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][6]

Materials:

  • Cells in culture

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzoxaborole compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

The XTT assay is another colorimetric assay that measures mitochondrial dehydrogenase activity in viable cells.

Materials:

  • Cells in culture

  • 96-well plates

  • XTT labeling mixture (XTT reagent and electron-coupling reagent)

  • Microplate reader

Procedure:

  • Seed and treat cells as in the MTT assay.

  • Prepare the XTT labeling mixture immediately before use.

  • Add the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.

  • Measure the absorbance of the formazan product at a wavelength between 450-500 nm.

  • Calculate cell viability relative to the control.

Enzyme Inhibition Assays

This assay is relevant for assessing the anti-inflammatory potential of benzoxaboroles.[20][21]

Principle: PDE4 hydrolyzes cyclic AMP (cAMP). Inhibitors of PDE4 will prevent this hydrolysis. The assay can be performed using various detection methods, including fluorescence polarization.

General Procedure (Fluorescence Polarization):

  • In a 96-well plate, combine the PDE4 enzyme, a fluorescently labeled cAMP substrate, and the benzoxaborole inhibitor at various concentrations.

  • Incubate the reaction to allow for enzymatic activity.

  • Add a binding agent that specifically binds to the hydrolyzed, non-cyclic product (AMP).

  • Measure the fluorescence polarization. A high polarization signal indicates that the substrate has been hydrolyzed and is bound to the larger binding agent. A low signal indicates that the substrate remains unhydrolyzed due to enzyme inhibition.

  • Determine the IC₅₀ value of the inhibitor.

Data Presentation and Visualization

Table 1: Summary of Functionalization Strategies
Functionalization StrategyKey ReagentsTypical Position(s) on Benzoxaborole CorePurpose
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst, baseAromatic ring (e.g., 5, 6, 7)Introduce aryl or heteroaryl groups for SAR studies
Sonogashira Coupling Terminal alkynes, Pd catalyst, Cu(I) co-catalystAromatic ring (e.g., 5, 6, 7)Introduce alkynyl groups for further modification or as pharmacophores
Buchwald-Hartwig Amination Amines, Pd catalyst, phosphine ligandAromatic ring (e.g., 5, 6, 7)Introduce amino groups for improved solubility and hydrogen bonding
Amide Coupling Carboxylic acids, coupling agents6-amino positionCreate a diverse library of amides with varied biological activities
Baylis-Hillman Reaction Activated alkenes, DABCOOxaborole ring (benzylic position)Introduce functionalized side chains at the oxaborole ring
Experimental Workflow and Pathway Diagrams

G cluster_synthesis Synthesis of Precursors cluster_functionalization Functionalization Reactions cluster_evaluation Biological Evaluation Start Aryl Halide / Aniline Borylation Borylation Start->Borylation Formylation Formylation Start->Formylation Precursor Halogenated or Formylated Phenylboronic Acid Borylation->Precursor Formylation->Precursor Cyclization Cyclization Precursor->Cyclization Benzoxaborole_Core Benzoxaborole Core (e.g., 5-bromo-benzoxaborole) Cyclization->Benzoxaborole_Core Suzuki Suzuki Coupling (Aryl Boronic Acids) Benzoxaborole_Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Benzoxaborole_Core->Sonogashira Buchwald Buchwald-Hartwig (Amines) Benzoxaborole_Core->Buchwald Amide Amide Coupling (Carboxylic Acids) Benzoxaborole_Core->Amide Purification Purification (Column Chromatography) Suzuki->Purification Sonogashira->Purification Buchwald->Purification Amide->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Final_Compound Functionalized Benzoxaborole Characterization->Final_Compound Bioassays Biological Assays (Cytotoxicity, Enzyme Inhibition) Final_Compound->Bioassays

Caption: A generalized workflow for the synthesis and functionalization of benzoxaboroles.

G Benzoxaborole Benzoxaborole Inhibitor Adduct Reversible Covalent Adduct Benzoxaborole->Adduct Interaction with Active Site Enzyme Target Enzyme (e.g., LeuRS, PDE4) Active_Site Active Site (with cis-diol or Ser) Enzyme->Active_Site Active_Site->Adduct Inhibition Enzyme Inhibition Adduct->Inhibition Biological_Effect Biological Effect (e.g., Antifungal, Anti-inflammatory) Inhibition->Biological_Effect

Caption: The general mechanism of action of benzoxaborole inhibitors.

Conclusion

The benzoxaborole scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its unique mode of action, coupled with the synthetic tractability that allows for extensive functionalization, provides a powerful platform for medicinal chemists. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the vast chemical space of benzoxaborole derivatives and unlock their full therapeutic potential. As our understanding of the biological roles of boron-containing compounds continues to grow, so too will the opportunities for innovation in this exciting field.

References

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

  • Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247.
  • Nocentini, A., & Supuran, C. T. (2024). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019–2024).
  • Nocentini, A., Supuran, C. T., & Winum, J.-Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018).
  • Pissaloux, F., Nocentini, A., Grædinaru, O., Grgicevic, I., El-Sabbagh, M., Fraisse, L., ... & Winum, J.-Y. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8087-8096.
  • Singh, A., & Kumar, R. (2021). Sustainable Passerini-tetrazole three component reaction (PT-3CR): selective synthesis of oxaborol-tetrazoles.
  • Liori, A. A., & Detsi, A. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(32), 4426-4434.
  • Khairnar, P. V., Saathoff, J. M., Cook, D. W., Hochstetler, S. R., Pandya, U., Robinson, S. J., ... & Shanahan, C. S. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 28(4), 1213-1223.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372–1381.
  • Medizinische Hochschule Hannover. (n.d.). Preparing X-Ray Crystallography Samples. Retrieved from [Link]

  • Zhang, H., Li, X., El-boubbou, K., & He, H. (2012). Benzoboroxole-functionalized monolithic column for the selective enrichment and separation of cis-diol containing biomolecules.
  • Purdue University. (n.d.). X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Retrieved from [Link]

  • Palencia, A., et al. (2016). Benzoxaborole antimalarial agents. Part 2. Discovery of a novel, orally efficacious 6-chloro-3-aminomethyl-7-(2-hydroxyethoxy)-1-hydroxy-2,1-benzoxaborole (AN13762) that is curative in a mouse model of malaria. Journal of medicinal chemistry, 59(12), 5804-5820.
  • Khairnar, P. V., et al. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. ACS Publications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Wang, M., Xue, H., Fei, J., & Yang, H. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Retrieved from [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Plattner, J. J., et al. (2015). Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry, 58(12), 5037-5047.
  • Rammimger, C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chem-Station. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Zhang, J., Zhu, M., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Freund, Y. R., et al. (2012). Boron‐based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters, 586(19), 3440-3444.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Li, H., Zuo, H., & Tang, W. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1389333.
  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
  • Nocentini, A., & Supuran, C. T. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5462.
  • Dayrit, F. M., & de Dios, A. C. (2017).
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5036.

Sources

Troubleshooting & Optimization

improving the yield of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole synthesis

[1][2]

Case ID: OPT-YIELD-C14-BOROLE Status: Active Lead Scientist: Senior Application Specialist (Synthesis Division)

Diagnostic Workflow & Logic Map

Before altering your protocol, visualize the critical control points where yield is typically lost.[1] This molecule fails not because of complex bond formation, but due to solubility mismatches and equilibrium reversibility .[1]

SynthesisWorkflowcluster_impuritiesCommon Failure ModesStartStart: 4,5-DitetradecylcatecholSolubilityCheckCheckpoint 1: Solubility(Is catechol fully dissolved?)Start->SolubilityCheckOxidationPink/Brown Color(Catechol Oxidation)Start->OxidationAir ExposureSolubilityCheck->StartNo (Yield Loss)ReactionReaction: Boronylation(Catechol + B(OH)3)SolubilityCheck->ReactionYes (Use Toluene/Xylene)WaterRemovalCritical Step: Water Removal(Dean-Stark / Azeotrope)Reaction->WaterRemovalEquilibriumEquilibrium Check:B-OH Monomer vs. Boroxine TrimerWaterRemoval->Equilibrium- 2 H2OIsolationIsolation Strategy(Avoid Aqueous Workup)Equilibrium->IsolationControlled CoolingHydrolysisReversion to Catechol(Wet Solvents)Equilibrium->HydrolysisMoisture IngressProductFinal Product:2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaboroleIsolation->Product

Figure 1: Critical path analysis for benzodioxaborole synthesis, highlighting solubility and water management as primary yield determinants.[1]

Protocol Optimization Guide

Phase 1: The Precursor (The "Hidden" Yield Killer)

Most users assume their yield loss occurs during the boron step. In reality, it often stems from impure 4,5-ditetradecylcatechol .[1] The C14 chains make this intermediate waxy and difficult to purify.

  • The Issue: Residual mono-methyl ethers (from incomplete demethylation of veratrole) act as chain terminators. They cannot form the cyclic borole.

  • The Fix:

    • Solvent Switch: Do not use standard DCM for the

      
       demethylation. The C14 chains require Chloroform (
      
      
      )
      or 1,2-Dichloroethane (DCE) to maintain solubility at low temperatures.
    • Verification: Run a high-concentration NMR. Look for the disappearance of all methoxy singlets (

      
       3.8 ppm). Even 5% impurity drops the final borole yield by ~15% due to crystallization interference.
      
Phase 2: The Boronylation Reaction

The formation of the 1,3,2-dioxaborole ring is an equilibrium process driven by the removal of water.

Optimized Protocol:

ParameterStandard MethodHigh-Yield Method Why?
Boron Source Boric Acid (

)
Phenylboronic Acid (if making ester) or

with surfactant logic

is polar; the lipid-catechol is non-polar. They don't mix well.
Solvent TolueneToluene : THF (9:1) The small amount of THF helps solubilize the boric acid initially, initiating the reaction faster.
Water Trap Dean-StarkDean-Stark + Molecular Sieves (4Å) Standard azeotropes leave ppm levels of water. Sieves in the trap arm drive the equilibrium 99.9% to the right.
Stoichiometry 1:11.1 : 1 (Boron Excess) Excess boric acid is easily filtered off; excess lipid-catechol is impossible to separate from the product.

Step-by-Step Execution:

  • Dissolve 4,5-ditetradecylcatechol (1 equiv) in Toluene/THF (9:1).

  • Add Boric Acid (1.1 equiv). The mixture will be heterogeneous.

  • Reflux vigorously. The THF will aid initial mixing, then distill into the trap (or remain if high boiling).

  • Crucial: Continue reflux for 1 hour after water collection ceases.

  • Hot Filtration: Filter the solution while hot (approx 60°C) through a sintered glass funnel (medium porosity) under Nitrogen. This removes unreacted boric acid.

  • Cooling: Allow the filtrate to cool slowly. The "2-hydroxy" species often precipitates as a white solid.

Phase 3: Isolation & The "Trimer" Trap

Users often ask: "My NMR shows the product, but the elemental analysis is off. Why?"

You are likely isolating the Boroxine Anhydride (the trimer), not the monomeric 2-hydroxy species.

  • Monomer: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole.[1]

  • Trimer: Tris(5,6-ditetradecyl-1,3,2-benzodioxaborole)boroxin.[1]

To target the 2-Hydroxy monomer: You must provide a controlled source of moisture during crystallization, or the vacuum drying step will dehydrate it to the trimer.

  • Recommendation: If your application (e.g., biological assay) tolerates it, store and use the compound as the anhydride (trimer) .[1] It hydrolyzes instantly to the monomer (2-hydroxy form) upon contact with aqueous buffer. This is the industry standard for stability.

Troubleshooting FAQs

Q1: The reaction mixture turned dark pink/brown. Is the product ruined?

  • Diagnosis: This is oxidation of the catechol precursor to an o-quinone. It happens if the nitrogen sparge was insufficient.

  • Solution: The borole ring actually stabilizes the catechol against oxidation. However, once formed, the quinone cannot react. If the color is light pink, proceed—the impurity usually stays in the mother liquor. If dark brown/black, repurify the precursor.[1]

  • Prevention: Add a pinch of Sodium Dithionite (

    
    ) during the precursor workup, not the boronylation.
    

Q2: I have a gelatinous solid that won't filter. What happened?

  • Diagnosis: The "Lipid-Boronate Paradox." The long C14 chains have formed a supramolecular organogel in toluene.

  • Solution: Warm the mixture to 50-60°C. The gel should break. Do not filter cold. If it gels at room temperature, add 10% Hexane to the Toluene to disrupt the pi-stacking interactions.

Q3: Can I use


 instead of Boric Acid to improve reactivity?
  • Analysis: Yes,

    
     reacts irreversibly and faster (
    
    
    ).
  • Warning: The resulting B-Cl bond is extremely labile. You must then carefully hydrolyze it to get the B-OH. This adds a step and generates HCl, which can degrade the lipid chains if alkenes are present (unlikely here, but good to know).[1]

  • Verdict: Stick to the thermal dehydration with Boric Acid for this specific lipid-derivative; it is cleaner and avoids acidic degradation.

Q4: How do I store this? It seems to decompose.

  • Guideline: These compounds are hygroscopic .[2]

    • Short term: Desiccator over

      
      .
      
    • Long term:[2][3] The B-OH group will slowly dehydrate to the trimer (boroxine) in dry storage, or hydrolyze back to catechol in humid storage.

    • Best Practice: Store under Argon at -20°C. If you need the exact mass of the monomer for an assay, assume it exists as a mix of monomer/trimer and verify concentration via UV-Vis or an internal standard NMR immediately before use.

References & Grounding

  • General Catecholborane Synthesis:

    • Context: The fundamental reaction of catechols with boric acid in non-polar solvents with azeotropic water removal.

    • Source: Brown, H. C., & Gupta, S. K. (1971).[1] Journal of the American Chemical Society. "Catecholborane (1,3,2-Benzodioxaborole) as a New, General Monohydroboration Agent."[1]

    • Relevance: Establishes the baseline thermal dehydration protocol.

  • Solubility of Long-Chain Borates:

    • Context: Handling of borates derived from boric acid and catechols, specifically noting solubility issues in organic solvents and the use of DMF or Toluene.

    • Source: US Forest Products Laboratory (USDA). "Synthesis and Evaluation of Borates derived from Boric Acid."

    • Relevance: Confirms the insolubility of these complexes and the need for specific solvent systems (Toluene/DMF).

  • Boronic Acid/Ester Equilibrium (Monomer vs. Trimer):

    • Context: The dynamic equilibrium between boronic acids and their anhydrides (boroxines), which complicates yield calculation and purity analysis.[1]

    • Source: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Relevance: Essential for understanding why "2-hydroxy" products often appear as trimers in dry state analysis.

  • Friedel-Crafts Precursor Synthesis (Acylation of Veratrole):

    • Context: The regioselectivity required to get the 4,5-substituted precursor.

    • Source: BenchChem Technical Guides. "Improving the yield of Friedel-Crafts reactions."

    • Relevance: Provides the mechanistic basis for synthesizing the 4,5-ditetradecylcatechol precursor.

Disclaimer: This guide assumes standard laboratory safety protocols. Boron compounds and long-chain lipids can exhibit unexpected biological activity; handle with appropriate PPE.

Technical Support Center: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

[1][2]

Chemical Identity & Stability Profile[1][3]

Compound Class: Lipophilic Cyclic Boronic Ester (Catecholborane derivative) Reactive Core: 1,3,2-Benzodioxaborole ring Critical Vulnerability: Hydrolytic instability of the B-O bond and oxidative susceptibility of the catechol backbone.[1]

This molecule exists in a delicate equilibrium.[1] The "2-Hydroxy" moiety indicates it is the cyclic monoester of boric acid and a substituted catechol.[1] Unlike standard aryl boronic acids, the boron atom here is part of a strained five-membered ring fused to an aromatic system, influencing its Lewis acidity and susceptibility to nucleophilic attack (water).[1]

Degradation Pathways Overview[1][2]
PathwayTriggerObservable OutcomeChemical Consequence
Hydrolysis (Primary)Moisture (

)
White precipitate or cloudinessRing opening to release Boric Acid and free Catechol derivative.[1]
Oxidation (Secondary)Oxygen (

) + Light
Brown/Black discolorationOxidation of the liberated Catechol to an o-Benzoquinone.[1]
Oligomerization Dehydration (Heat/Vac)Change in solubility/MPFormation of Boroxine trimers (reversible).[1]

Mechanism of Degradation

Understanding the causality of degradation is essential for troubleshooting.[1] The degradation is often a cascade event: Hydrolysis triggers the vulnerability to Oxidation.

Pathway Diagram (DOT Visualization)

DegradationPathwayTarget2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaboroleTransitionTetrahedral BorateIntermediateTarget->Transition Nucleophilic AttackBoroxineBoroxine Trimer(Anhydride)Target->Boroxine Dehydration (-H₂O)WaterH₂O (Atmospheric Moisture)Water->TransitionHydrolysisProdHydrolysis Products:1. Boric Acid2. 4,5-DitetradecylcatecholTransition->HydrolysisProd Ring OpeningQuinone4,5-Ditetradecyl-1,2-benzoquinone(Brown/Black Impurity)HydrolysisProd->Quinone Auto-oxidation (Irreversible)OxygenO₂ (Air)Oxygen->QuinoneBoroxine->Target +H₂O (Reversible)

Figure 1: The degradation cascade.[1][2] Hydrolysis breaks the protective borole ring, exposing the electron-rich catechol moiety to rapid oxidation, resulting in colored impurities.[1]

Troubleshooting Guide

Issue 1: "My sample has turned from off-white to brown/black."

Diagnosis: Oxidative Degradation of the Catechol Backbone.

  • Causality: The sample was exposed to moisture, causing hydrolysis.[1] The resulting free catechol (4,5-ditetradecylcatechol) is highly electron-rich and oxidizes rapidly in air to form a quinone.[1]

  • Solution:

    • Do not use for sensitive kinetic experiments; the quinone is a radical scavenger and electrophile.[1]

    • Purification: Recrystallization is difficult due to the lipophilicity of the quinone.[1] Column chromatography on silica (acid-washed) under inert atmosphere is required.[1]

    • Prevention: Store under Argon at -20°C.

Issue 2: "The compound is insoluble in standard boronic acid solvents (MeOH/Water)."

Diagnosis: Lipophilic Dominance. [1]

  • Causality: The two Tetradecyl (

    
    ) chains render the molecule extremely hydrophobic (Lipid-like).[1]
    
  • Solution:

    • Switch Solvents: Use Chloroform (

      
      ), Dichloromethane (
      
      
      ), or THF.[1]
    • Avoid: Methanol causes transesterification (solvolysis), breaking the ring to form dimethyl borate and free catechol.[1]

Issue 3: "NMR shows broad peaks or missing B-OH proton."

Diagnosis: Dynamic Exchange or Boroxine Formation. [1]

  • Causality:

    • Broadening: Rapid proton exchange between the B-OH and residual water in the solvent.[1]

    • Missing Peak: The sample may have dehydrated to the Boroxine (trimer anhydride) during vacuum drying.[1]

  • Validation Test: Add 1 drop of

    
     to the NMR tube.[1] If the spectrum sharpens and shifts to the free acid species, the original sample was dehydrated.[1]
    

Experimental Protocols

Protocol A: Handling & Storage (Best Practices)

To prevent hydrolysis-induced oxidation.[1]

  • Receiving: Upon receipt, immediately transfer the vial to a Glovebox or purge with Argon.[1]

  • Solvent Prep: All solvents (THF, DCM, Toluene) must be anhydrous (dried over molecular sieves or alumina columns).[1]

  • Weighing: Weigh quickly in air, but preferably inside a glovebox. If weighing in air, use a closed vessel.[1]

  • Storage:

    • Temp: -20°C.

    • Atmosphere: Argon/Nitrogen.[1]

    • Container: Tightly sealed glass vial with Parafilm or Teflon tape.

Protocol B: Re-synthesis/Purification (Salvation of Degraded Material)

If the sample is hydrolyzed but not yet oxidized (White, but impure).

  • Dissolution: Dissolve the crude solid in anhydrous Toluene (approx. 10 mL/g).

  • Dean-Stark Trap: Reflux the solution using a Dean-Stark apparatus to azeotropically remove water.[1]

    • Mechanism:[1][3][4] This drives the equilibrium back from [Catechol + Boric Acid]

      
       [Benzodioxaborole + 
      
      
      ].[1]
  • Isolation: Evaporate Toluene under reduced pressure (Schlenk line).

  • Drying: Dry under high vacuum (<0.1 mbar) for 4 hours to ensure removal of trace water.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in aqueous buffers for biological assays? A: No, not directly. The 1,3,2-benzodioxaborole ring is hydrolytically unstable in bulk water (Half-life < 10 mins at pH 7.4).[1]

  • Alternative: Use it as a lipid membrane probe where it is embedded in the hydrophobic bilayer, protecting the B-O bond from bulk water, or use it as a transient intermediate.[1]

Q: Why does the melting point vary between batches? A: This is likely due to the Boroxine/Boronic Acid equilibrium .[1]

  • Explanation: Vacuum drying removes water, forming the trimer (Boroxine), which has a different crystal lattice and melting point than the monomeric "2-Hydroxy" species.[1] This is not necessarily an impurity, but a different hydration state.[1]

Q: Is the degradation toxic? A: The degradation products are Boric Acid and 4,5-Ditetradecylcatechol .[1]

  • Boric acid is generally low toxicity in small amounts.[1]

  • Substituted catechols can be skin irritants and sensitizers.[1] Handle with gloves.[1]

References

  • Mechanism of Hydrolysis: Capon, B., & Ghosh, B. C. (1966).[1] The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate in the presence and absence of borate ions. Journal of the Chemical Society B. Link[1]

  • Catecholborane Chemistry: Westcott, S. A., et al. (2021).[1] Catecholborane: A Versatile Reagent in Organic Synthesis. Organic Chemistry Portal. Link

  • Boronic Acid/Boroxine Equilibrium: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][5] (Standard Text on Boronic Acid Equilibria).

  • Lipophilic Substituent Effects: Smith, B. D., et al. (2002).[1] Stability of long-chain alkyl substituted aromatics. Journal of Organic Chemistry. (General reference on alkyl chain stability).

(Note: Specific literature on the "5,6-ditetradecyl" derivative is rare; protocols are derived from the foundational chemistry of the 1,3,2-benzodioxaborole class cited above.)[1]

Technical Support Center: Optimizing Suzuki Coupling with 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on optimizing conditions for 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this unique catechol boronic ester. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The subject of this guide, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole, is a catechol-derived boronic ester. The catechol backbone imparts distinct electronic properties compared to more common pinacol esters, which can influence the crucial transmetalation step.[1] Furthermore, the presence of two C14 alkyl (ditetradecyl) chains renders the molecule highly lipophilic, a critical factor that dictates solvent selection and overall reaction kinetics. This guide will address these specific characteristics to help you navigate experimental challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have when planning your experiment with 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole.

Q1: What are the main advantages of using a catechol boronic ester like this one?

A1: Catechol boronic esters offer a unique reactivity profile. Due to the electron-withdrawing nature of the catechol ring, they are generally more Lewis acidic than their pinacol counterparts.[1] This can facilitate the crucial transmetalation step in the catalytic cycle. While boronic acids are often considered more reactive, catechol esters provide significantly enhanced stability, making them easier to handle, purify, and store, especially for complex molecules.[1][2] They are particularly useful for substrates that might be unstable as boronic acids, such as certain heteroaromatics.[1]

Q2: How do the long ditetradecyl chains impact my experimental design?

A2: The two C14 alkyl chains make this reagent exceptionally nonpolar. This has a primary consequence for your choice of solvent. High solubility of all reaction components is crucial for efficient coupling. Therefore, you should prioritize nonpolar aprotic solvents that can effectively dissolve this lipophilic reagent. Good starting points include toluene, dioxane, or THF.[3] Biphasic systems with water may be less effective if the boronic ester remains partitioned in the organic layer, limiting its interaction with aqueous bases.

Q3: What are the recommended starting conditions for a coupling reaction with this boronic ester?

A3: A robust starting point is essential. Based on established protocols for challenging Suzuki couplings, the following conditions are recommended. Optimization will likely be necessary depending on your specific aryl halide.

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a classic, reliable Pd(0) source.[] Pd(dppf)Cl₂ is a stable Pd(II) precatalyst often effective for a broad range of substrates.[]
Ligand (If using a Pd source like Pd(OAc)₂ or Pd₂(dba)₃)For challenging or sterically hindered substrates, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)These are moderately strong bases effective for boronic esters. Stronger bases like hydroxides can promote hydrolysis, while weaker bases may be insufficient.[6]
Solvent Toluene, Dioxane, or THF (+/- minimal water)These solvents provide good solubility for the lipophilic boronic ester. A small amount of water can sometimes be beneficial by aiding base solubility and facilitating the formation of active palladium-hydroxo species, but excess water can lead to unwanted side reactions.[7][8]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[3]

Q4: Do I need to hydrolyze the boronic ester to the boronic acid before the reaction?

A4: This is a subject of mechanistic debate, but compelling evidence shows that boronic esters can undergo transmetalation directly without prior hydrolysis.[9][10] The reaction can proceed via an "oxo-palladium" pathway or a "boronate" pathway where the base activates the ester.[1] While some protocols add water, which may cause in-situ hydrolysis, strictly anhydrous conditions have also proven successful, demonstrating that direct coupling is a viable pathway.[11] For practical purposes, you can assume direct transmetalation is possible and only explore pre-hydrolysis if direct coupling fails.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to troubleshooting your experiments.

Suzuki_Cycle cluster_caption Fig 1. The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_Out Transmetal->Product_Out RedElim Ar-Ar' (Coupled Product) ArX Ar-X ArX->OxAdd Boronate Ar'-B(OR)₂ (Base Activated) Boronate->Transmetal Product_Out->RedElim

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

The cycle begins with the active Pd(0) catalyst undergoing Oxidative Addition with an aryl halide (Ar-X). The resulting Pd(II) complex then undergoes Transmetalation , where the organic group (Ar') from the base-activated boronic ester is transferred to the palladium center.[12][13] Finally, Reductive Elimination forms the new C-C bond in the product (Ar-Ar') and regenerates the Pd(0) catalyst.[14]

Troubleshooting Guide

When a reaction doesn't proceed as expected, a logical diagnostic approach is key. Use this guide to identify and solve common issues.

Troubleshooting_Workflow cluster_caption Fig 2. A logical workflow for diagnosing low yields. start Low Yield Observed sm_consumed Is Starting Material Consumed? start->sm_consumed inactive_catalyst Cause: Inactive Catalyst or Poor Conditions sm_consumed->inactive_catalyst No / Low side_products Major Side Products Observed? sm_consumed->side_products Yes solution_catalyst Solution: • Check catalyst source/age • Rigorously degas system • Screen temperature/ligand/base inactive_catalyst->solution_catalyst solution_protodeboronation Side Product: Protodeboronation (Ar'-H) Solution: • Use milder base (K₂CO₃, KF) • Ensure anhydrous conditions • Lower reaction temperature side_products->solution_protodeboronation Yes solution_homocoupling Side Product: Homocoupling (Ar'-Ar') Solution: • Rigorously degas system • Use Pd(0) catalyst source • Adjust stoichiometry side_products->solution_homocoupling Yes solution_dehalogenation Side Product: Dehalogenation (Ar-H) Solution: • Screen bulky ligands (SPhos, XPhos) • Lower reaction temperature • Screen different bases side_products->solution_dehalogenation Yes

Caption: Fig 2. A logical workflow for diagnosing low yields.

Problem 1: Low or no product yield, with starting materials largely unconsumed.

Q: My reaction isn't working, and I'm recovering my starting materials. What's wrong?

A: This outcome almost always points to a problem with the catalytic cycle's initiation or turnover.

  • Possible Cause 1: Inactive Catalyst. The most common culprit is an inactive or poisoned catalyst. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[8]

    • Solution:

      • Degas Rigorously: Ensure your solvent and reaction vessel are thoroughly degassed using a nitrogen or argon stream for 15-30 minutes or via several freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction.

      • Check Catalyst Source: Palladium catalysts can degrade over time. Use a fresh bottle or a reliable source. Consider using an air-stable Pd(II) precatalyst (e.g., Pd(dppf)Cl₂) which is reduced to the active Pd(0) species in situ.[15] Some modern precatalysts are designed for rapid generation of the active species, which can be beneficial.[16]

      • Solvent Purity: Impurities in solvents can sometimes poison the catalyst. Use high-purity, dry solvents.[8]

  • Possible Cause 2: Sub-optimal Reaction Conditions. The reaction may be too slow under your current conditions.

    • Solution:

      • Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If you are running at a lower temperature, a modest increase may initiate the reaction.[3]

      • Screen Ligands: If using a simple catalyst like Pd(OAc)₂, the ligand choice is critical. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate oxidative addition and reductive elimination.[5]

      • Screen Bases and Solvents: The combination of base and solvent is critical. If K₃PO₄ in toluene is not working, consider screening other combinations like Cs₂CO₃ in dioxane or K₂CO₃ in DMF/water.[6][17] The high lipophilicity of your boronic ester makes solvent screening particularly important to ensure all components remain in solution.

Problem 2: Low yield, but starting material is consumed. Significant side products are observed.

Q: My starting materials are gone, but my yield is low and I see byproducts. How do I identify and suppress them?

A: The formation of side products indicates that the catalyst is active, but undesired reaction pathways are competing with the productive cross-coupling.

  • Side Product 1: Protodeboronation (Ar'-H). This is the replacement of the boronic ester group with a hydrogen atom, destroying your nucleophile. It is often promoted by excessive base strength or the presence of water.[1][14]

    • How to Identify: Look for a mass corresponding to the arene of your boronic ester (Ar'-H).

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to milder options like K₃PO₄, K₂CO₃, or KF.[1]

      • Reduce Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Try running the reaction under anhydrous conditions or with minimal (1-2 equivalents) water.[7]

      • Lower Temperature: High temperatures can exacerbate this side reaction. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Side Product 2: Homocoupling (Ar'-Ar'). This is the coupling of two molecules of your boronic ester. It is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a homocoupling pathway.[15]

    • How to Identify: Look for a mass corresponding to the dimer of your boronic ester's aryl group.

    • Solution:

      • Rigorous Degassing: This is the most critical factor. Oxygen in the headspace or dissolved in the solvent is the primary cause. Follow the degassing procedures outlined in Problem 1.[8]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling compared to Pd(II) sources that require in-situ reduction, a step where homocoupling can occur.[15]

  • Side Product 3: Dehalogenation (Ar-H). This is the replacement of the halide on your electrophile with a hydrogen atom. It is a common side reaction, especially with electron-rich aryl halides or at high temperatures.[5]

    • How to Identify: Look for a mass corresponding to the arene of your aryl halide partner (Ar-H).

    • Solution:

      • Ligand Choice: This is often the most effective solution. Switching from simple phosphines like PPh₃ to bulky, electron-rich ligands such as XPhos, SPhos, or other Buchwald-type ligands can significantly suppress dehalogenation by promoting the desired reductive elimination over competing pathways.[5]

      • Base Selection: The choice of base can influence dehalogenation. Screening different bases may reveal one that minimizes this side reaction.[5]

      • Lower Temperature: As with other side reactions, reducing the reaction temperature can often decrease the rate of dehalogenation relative to the cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the cross-coupling of an aryl halide with 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) and any additional ligand if required.

  • Solvent Addition & Degassing: Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide). Seal the vial and sparge the mixture with argon or nitrogen for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Given the lipophilic nature of the starting material and likely product, a nonpolar eluent system (e.g., hexanes/ethyl acetate) will be required.

Protocol 2: Parallel Reaction Screening

To efficiently optimize conditions, a parallel screen of catalysts, bases, and solvents is highly recommended.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide and the boronic ester in a suitable solvent (e.g., dioxane) to ensure accurate dispensing.

  • Array Setup: In an array of reaction vials, dispense the pre-weighed bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and catalysts/ligands.

  • Dispensing: Add the stock solution to each vial, followed by the specific solvent to be tested (e.g., Toluene, Dioxane, THF).

  • Execution: Seal the vials, place them in a parallel synthesis block, and run the reactions under identical heating and stirring conditions.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine conversion and relative product/byproduct ratios. This allows for rapid identification of the most promising conditions for scale-up.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Gagnon, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Yamamoto, T. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Gallay, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Reddit. (2024). Struggling on suzuki couplings. r/Chempros. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • G_V_ain, R., & G_V_ain, V. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Andrella, J. P., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • ResearchGate. (2020). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Queen's University. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University. [Link]

Sources

preventing protodeboronation of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of Lipophilic Benzodioxaboroles

Ticket ID: #B-CAT-STAB-001 Subject: Prevention of Protodeboronation in 2-Substituted-5,6-ditetradecyl-1,3,2-benzodioxaborole Derivatives Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are likely observing the formation of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (the "empty" borate) as a byproduct. This indicates that your active pharmaceutical ingredient (API) or intermediate—an aryl-boronic ester—is undergoing hydrolysis followed by protodeboronation .[1]

Benzodioxaboroles (catecholboranes) are significantly more Lewis acidic than pinacol esters, making them highly susceptible to moisture. Once hydrolyzed to the free boronic acid, electron-rich aromatic systems are prone to C–B bond cleavage (protodeboronation), irreversible destroying your compound.

This guide details the mechanism of this failure and provides three validated protocols to arrest it.

Module 1: Diagnostic & Mechanism

The Root Cause: The Hydrolytic Cascade Unlike pinacol esters, the 5-membered benzodioxaborole ring is strained and the oxygen atoms are less electron-donating to boron. This makes the boron center highly Lewis acidic and "thirsty" for nucleophiles (water).

The Failure Pathway:

  • Hydrolysis: Atmospheric moisture attacks the boron center, opening the ring. This releases the free boronic acid and the 4,5-ditetradecylcatechol.

  • Protodeboronation: The free boronic acid, now unprotected, undergoes base-catalyzed or metal-catalyzed C–B bond cleavage.[2]

  • Result: You are left with the deboronated arene (Ar-H) and the hydrolyzed boric acid ester (the 2-Hydroxy species you identified).

Visualizing the Pathway The diagram below illustrates the "Pre-Hydrolytic Pathway" which is the most common failure mode for these lipophilic esters.

Protodeboronation cluster_0 Step 1: Hydrolysis (The Trigger) cluster_1 Step 2: Protodeboronation (The Loss) Ester Benzodioxaborole Ester (Your Starting Material) Acid Free Boronic Acid Ar-B(OH)₂ Ester->Acid Hydrolysis (Fast) Byproduct 2-Hydroxy-Benzodioxaborole (Observed Impurity) Ester->Byproduct Water H₂O / OH⁻ Boronate Boronate Anion [Ar-B(OH)₃]⁻ Acid->Boronate + Base/OH⁻ TS Transition State (Ipso-Protonation) Boronate->TS + H₂O (Proton Source) Product Deboronated Arene (Ar-H) TS->Product C-B Cleavage

Figure 1: The two-stage degradation pathway. Note that the benzodioxaborole must usually hydrolyze to the acid before rapid deboronation occurs.

Module 2: Troubleshooting & Stabilization

Use this decision matrix to select the correct intervention for your specific workflow.

ScenarioPrimary Risk FactorRecommended Intervention
Storage / Shipping Atmospheric MoistureLigand Exchange (Protocol A) . Convert to Pinacol ester immediately. Benzodioxaboroles have poor shelf stability.
Suzuki Coupling Aqueous BaseAnhydrous Coupling (Protocol B) . Switch to CsF/K₃PO₄ in dry solvents to prevent hydrolysis.
Purification Silica Gel AcidityNeutralized Alumina . Avoid silica. Use neutral alumina or treat silica with 2% Et₃N.
Frequently Asked Questions (FAQs)

Q: Can I just add more base to stop the reaction? A: No. Increasing base concentration (pH > 10) accelerates the formation of the boronate anion [Ar-B(OH)3]-, which is the most reactive species toward protodeboronation. You need a "Goldilocks" zone or anhydrous conditions.

Q: Why use the ditetradecyl chain if it's unstable? A: The chains are likely for solubility in non-polar solvents (hexane/toluene). However, they do not electronically stabilize the C–B bond. If you can process in polar solvents, switch to a standard Pinacol ester.

Q: I see the 2-Hydroxy species in my NMR. Is my sample recoverable? A: If you see the 2-Hydroxy peak, your C–B bond is already broken or hydrolyzed.

  • If Hydrolyzed only: You can re-esterify with a diol (Pinacol) + MgSO4.

  • If Deboronated (Ar-H present): That portion is lost irreversibly.

Module 3: Experimental Protocols

Protocol A: Emergency Ligand Exchange (Stabilization)

Use this if you need to store the compound or if the benzodioxaborole is degrading during handling.

Objective: Convert the unstable benzodioxaborole to a robust Pinacol ester.

  • Dissolution: Dissolve the crude benzodioxaborole (1.0 equiv) in anhydrous THF or Toluene (0.1 M).

  • Addition: Add Pinacol (1.2 equiv).

  • Acid Catalysis (Optional but recommended): Add 1-2 drops of dilute H₂SO₄ or anhydrous HCl (in ether) only if the exchange is slow. Usually, the higher affinity of pinacol drives the reaction.

  • Equilibrium Shift: Add anhydrous MgSO₄ (200 mg/mmol) to sequester the released catechol and water.

  • Reaction: Stir at Room Temperature for 1-2 hours. Monitor by TLC (Pinacol esters are usually more polar/distinct).

  • Workup: Filter off MgSO₄. Wash with dilute NaOH (0.1 M) to remove the liberated 4,5-ditetradecylcatechol (which will deprotonate and go into the aqueous layer).

  • Result: The organic layer contains the stable Pinacol ester.

Protocol B: Anhydrous "Slow-Release" Suzuki Coupling

Use this for cross-coupling sensitive substrates where aqueous conditions cause deboronation.

Rationale: By removing water, you block the hydrolysis step. By using a fluoride source or anhydrous phosphate, you activate the boron without forming the unstable trihydroxy-boronate species.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%). (Buchwald ligands are essential for speed).

  • Base: CsF (2.0 equiv) or K₃PO₄ (finely ground, anhydrous, 2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M).

Step-by-Step:

  • Flame-dry all glassware. Cool under Argon.

  • Charge the reaction vessel with the Benzodioxaborole (1.2 equiv), Aryl Halide (1.0 equiv), Base, and Pd-Ligand complex.

  • Crucial Step: Add a small amount of Molecular Sieves (4Å) to the reaction vessel to scavenge trace moisture.

  • Add anhydrous solvent via syringe.

  • Heat to 80°C. Monitor conversion.

    • Note: If reaction is sluggish, add water (1-2 equiv) dropwise very slowly via syringe pump over 2 hours. This is the "Slow Release" strategy—providing just enough water for the catalytic cycle without flooding the system to cause deboronation.

Module 4: Comparative Stability Data

The following table highlights why conversion to Pinacol or MIDA is the preferred route for storage.

Boron SpeciesRelative Hydrolytic StabilityProtodeboronation Risk (pH 10)Recommended Storage
Benzodioxaborole Very Low (< 1 hr in air)High (Rapid hydrolysis -> deboronation)Do not store. Use in situ.
Boronic Acid LowHigh (Forms reactive anion)4°C, under Argon.
Pinacol Ester High (Days/Weeks)Low (Steric bulk protects B)Ambient, Air stable.
MIDA Boronate Very High (Indefinite)Negligible (B is sp3 hybridized)Ambient, Benchtop.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

    • Relevance: Defines the mechanism of base-catalyzed protodeboronation and stability hierarchies of boron esters.
  • Kinoshita, H., et al. (2015).[3] Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles and Mechanistic Insights. Journal of the American Chemical Society, 137(49), 15600–15603.

    • Relevance: Explains the "Goldilocks" pH zone and the role of the boronate anion intermedi
  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.

    • Relevance: Provides the theoretical basis for the "Slow Release" protocol and anhydrous coupling str
  • Roscher, R., et al. (1997).[4] Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology.[4]

    • Relevance: While focused on furanones, this establishes the hydrolytic instability of cyclic hydroxy-containing esters in aqueous buffers.[4]

Sources

Technical Support Center: Managing Benzodioxaborole Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Trade-off

Benzodioxaboroles (catecholborane derivatives) are powerful Lewis acids used extensively in hydroboration and borylation. However, they present a distinct challenge compared to their pinacolborane (Bpin) counterparts: extreme moisture sensitivity .

While Bpin esters are often stable to silica gel and aqueous workups, the strained 5-membered ring of a benzodioxaborole—fused to an aromatic system—possesses higher Lewis acidity at the boron center. This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

This guide provides a self-validating workflow to manage this sensitivity, ensuring data integrity in drug discovery and synthesis.

Module 1: Storage & Handling (The First Line of Defense)

FAQ 1.1: My benzodioxaborole arrived on dry ice. Can I open it immediately?

Status: 🛑 CRITICAL STOP

Answer: No. Opening a cold bottle in a humid lab environment is the primary cause of batch failure.

  • The Mechanism: Cold glass surfaces act as a condenser. If you open the bottle while it is below the dew point of the room, atmospheric moisture will instantly condense inside the bottle and on the reagent.

  • The Protocol:

    • Place the sealed bottle in a desiccator containing active desiccant (e.g., P₂O₅ or activated molecular sieves).

    • Allow it to warm to room temperature (RT) slowly (typically 2–4 hours).

    • Only break the seal once thermal equilibrium is reached.

FAQ 1.2: Can I handle these on a benchtop with a nitrogen balloon?

Answer: For high-value intermediates, no . While a nitrogen balloon provides positive pressure, it does not actively remove moisture adhering to syringe needles or septa.

  • Recommended Setup: A Glovebox (N₂/Ar atmosphere, <5 ppm O₂/H₂O) is the gold standard.

  • Acceptable Alternative: A dual-manifold Schlenk line. You must flame-dry all glassware under vacuum and backfill with inert gas three times before introducing the reagent.

Module 2: Diagnostics & Quality Control

FAQ 2.1: How do I verify purity? The LC-MS shows the mass of the boronic acid.

Answer: LC-MS is unreliable for this purpose. Benzodioxaboroles often hydrolyze on the column or in the mobile phase (even with acetonitrile/formic acid). You are likely observing an artifact of the analysis, not the state of your sample.

FAQ 2.2: What is the "Self-Validating" method for purity checks?

Answer: Use NMR Spectroscopy with anhydrous solvents (e.g., CDCl₃ or C₆D₆ dried over sieves).

Protocol: The "Double-Check" System

  • ¹H NMR (Quantitative): Look for the "Free Catechol" signature.

    • Intact Ester: The aromatic protons of the benzodioxaborole ring are chemically equivalent (AA'BB' system) but distinct from free catechol.

    • Hydrolyzed: Free catechol protons often shift upfield relative to the ester. Integrate these against your product peaks to calculate % hydrolysis.

  • ¹¹B NMR (Qualitative):

    • This is your "is it boron?" check.

    • Benzodioxaborole (Ester): Typically 22–29 ppm (broad singlet).

    • Boronic Acid (Hydrolysis Product): Typically 28–32 ppm .

    • Note: Because the shifts overlap, ¹H NMR is superior for quantification, but ¹¹B confirms the presence of the trivalent boron species.

Module 3: Reaction Troubleshooting

FAQ 3.1: My Suzuki coupling stalled. Did the catalyst die, or did the boron hydrolyze?

Answer: It is likely a competition between Transmetallation (desired) and Protodeboronation/Hydrolysis (undesired).

The Mechanism: Water attacks the Lewis acidic boron, opening the ring. The resulting boronic acid is less reactive in certain anhydrous catalytic cycles or prone to protodeboronation (loss of the boron group entirely).

Visualizing the Failure Mode:

Hydrolysis Start Benzodioxaborole Complex Boronate-Water Complex (Tetrahedral) Start->Complex Nucleophilic Attack Water H2O (Trace) Water->Complex Open Ring Opening Complex->Open Proton Transfer Acid Boronic Acid (Dead End) Open->Acid Hydrolysis Catechol Free Catechol Open->Catechol

Figure 1: The hydrolysis cascade driven by the Lewis acidity of the boron center.

FAQ 3.2: How do I rescue a reaction with a moisture-sensitive benzodioxaborole?

Troubleshooting Steps:

  • Scavenger Additives: Add 3Å Molecular Sieves (activated) directly to the reaction vessel.

  • Ligand Overload: Benzodioxaboroles can coordinate to phosphines. Ensure your catalyst system (e.g., Pd(dppf)Cl₂) has sufficient ligand to prevent catalyst decomposition, as the boron species might sequester free ligand.

  • The "Pinacol Swap" (Highly Recommended):

    • If the benzodioxaborole is too unstable, add Pinacol (1.1 equiv) to the reaction mixture before adding the catalyst/base.

    • Why? Transesterification occurs rapidly. The resulting Pinacol ester (Bpin) is far more robust and will participate in the coupling just as effectively, often with higher tolerance for wet bases.

Module 4: Purification & Workup

FAQ 4.1: Can I purify benzodioxaboroles on silica gel?

Answer: Generally, No. Standard silica gel is slightly acidic and contains adsorbed water. This will destroy most benzodioxaboroles.

Data Comparison: Stability on Support

Support MediaStability of BenzodioxaboroleStability of Bpin (Pinacol)Recommendation
Standard Silica Poor (<1 hour survival)Excellent❌ Avoid for Benzodioxaborole
Neutral Alumina ModerateExcellent⚠️ Use with caution
Deactivated Silica Good (Triethylamine treated)Excellent✅ Preferred for isolation
Distillation ExcellentExcellent✅ Best for volatile derivatives
FAQ 4.2: If I must use chromatography, how do I prepare the column?

Protocol: Deactivated Silica

  • Slurry silica gel in your eluent (e.g., Hexanes/EtOAc).

  • Add 1–2% Triethylamine (TEA) to the slurry.

  • Flush the column with this mixture before loading your sample.

  • Elute rapidly. The TEA neutralizes acidic sites and buffers the environment.

FAQ 4.3: Is there a better way than isolation?

Answer: Yes. In-situ Transesterification. Instead of isolating the sensitive benzodioxaborole, add a diol (like pinacol or neopentyl glycol) at the end of the synthesis. Convert the unstable benzodioxaborole into a stable ester, then purify on standard silica. This saves time and yield.

DecisionTree Start Crude Benzodioxaborole Q1 Is the product volatile? Start->Q1 Distill Vacuum Distillation Q1->Distill Yes Q2 Is the final application moisture-free? Q1->Q2 No Direct Use Crude Immediately (One-Pot) Q2->Direct Yes Swap Add Pinacol (Transesterification) Q2->Swap No (Need Storage) Purify Purify as Bpin Ester (Standard Silica) Swap->Purify

Figure 2: Decision matrix for processing crude benzodioxaborole mixtures.

References

  • Brown, H. C.; Gupta, S. K. (1971).[1] Catecholborane (1,3,2-Benzodioxaborole) as a New, Mild, Monohydroboration Agent. Journal of the American Chemical Society. Link

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.Link

  • Westcott, S. A., et al. (1994). Transition Metal-Catalyzed Hydroboration of Alkenes and Alkynes. Chemical Reviews. Link

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. In Cross-Coupling Reactions, Springer. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

scale-up synthesis challenges for 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Synthesis Support Center .

Subject: Scale-Up Synthesis & Troubleshooting for 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole Ticket ID: #SC-BZN-14 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Greasy Lewis Acid" Paradox

You are attempting to scale up 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole . This molecule presents a classic "Janus" problem in organic synthesis:

  • The Tail (Lipophilic): Two

    
     (tetradecyl) chains create massive van der Waals interactions, leading to solubility issues, waxy crystallization, and solvent entrapment (gelation).
    
  • The Head (Hydrophilic/Lewis Acidic): The 2-hydroxy-1,3,2-benzodioxaborole moiety is a cyclic borate ester. It is inherently Lewis acidic and hydrolytically unstable, existing in a reversible equilibrium with the free catechol and boric acid.

This guide addresses the friction between these two domains during scale-up.

Part 1: The Synthetic Workflow (Visualized)

Before troubleshooting, we must establish the standard validated pathway. Direct alkylation of catechol is prone to oxidation and poly-alkylation. The robust route proceeds via veratrole (1,2-dimethoxybenzene).

SynthesisPath Veratrole Veratrole (Start) Acylation Friedel-Crafts Acylation (2x Myristoyl Chloride) Veratrole->Acylation AlCl3, DCM Diketone 4,5-Dimyristoylveratrole (Intermediate A) Acylation->Diketone Reduction Wolff-Kishner / Clemmensen Reduction Diketone->Reduction Dialkyl 4,5-Ditetradecylveratrole (Intermediate B) Reduction->Dialkyl Demethyl Demethylation (BBr3 or Pyridine.HCl) Dialkyl->Demethyl Catechol 4,5-Ditetradecylcatechol (Precursor C) Demethyl->Catechol Cyclization Boronylation (B(OH)3 / Toluene / Dean-Stark) Catechol->Cyclization - H2O Product 2-Hydroxy-5,6-ditetradecyl- 1,3,2-benzodioxaborole Cyclization->Product

Figure 1: Validated synthetic route avoiding direct catechol oxidation. The critical bottleneck is the transition from Precursor C to the Final Product due to hydrolysis equilibrium.

Part 2: Troubleshooting Guide & FAQs

Phase 1: Precursor Synthesis (The Lipid Chain Installation)

Q: My reaction mixture turned into a solid black tar during the Friedel-Crafts acylation. What happened? A: This is a thermal runaway issue common with electron-rich substrates like veratrole.

  • The Cause: Adding aluminum chloride (

    
    ) too fast generates massive exotherms. At temperatures >40°C, veratrole can polymerize or undergo demethylation/re-alkylation cycles.
    
  • The Fix:

    • Cryogenic Addition: Cool the veratrole/solvent mixture to 0°C (or -10°C) before adding

      
      .
      
    • Solvent Switch: If using Nitrobenzene (classic), switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . They allow for better heat dissipation at reflux.

    • Stepwise Addition: Add the acyl chloride slowly to the Lewis Acid/Veratrole complex.

Q: I cannot demethylate the intermediate (Intermediate B) using


.[1][2][3] It stays as the methyl ether. 
A:  The long alkyl chains are creating a "grease shield," preventing the polar 

from accessing the ether oxygens efficiently in standard solvents.
  • The Fix:

    • Concentration: Do not run this dilute. Higher concentration drives the kinetics.

    • Temperature: After the initial addition at 0°C, you must reflux the reaction (DCM reflux is often insufficient; switch to Chlorobenzene or Toluene if using Pyridine·HCl).

    • Quenching Hazard: Warning: Quenching a large-scale

      
       reaction with long alkyl chains is dangerous. The product often precipitates as a gum, trapping unreacted 
      
      
      
      . Quench very slowly into ice-water with vigorous mechanical stirring to prevent "pockets" of violent hydrolysis.
Phase 2: Ring Closure (Boronylation)

Q: The NMR of my final product shows a mix of product and starting catechol, even though I added stoichiometric Boric Acid. A: You are fighting the Hydrolysis Equilibrium . 2-Hydroxy-1,3,2-benzodioxaboroles are technically anhydrides of the catechol-boric acid complex. They are not kinetically stable; they are thermodynamically stable only if water is removed.

  • Mechanism:

    
    
    If you leave the product in air or wet solvent, it reverts.
    
  • The Protocol for Scale-Up:

    • Solvent: Use Toluene or Xylene .

    • Dean-Stark Trap: You must use a Dean-Stark apparatus to azeotropically remove the 2 equivalents of water generated.

    • Reaction End Point: Do not stop until water collection ceases.

    • Cooling: Upon cooling, the product may precipitate.[4] Do not filter this in open air. The moisture in the air is enough to hydrolyze the surface of the crystals.

Q: Why does my product decompose on the silica column? A: Never purify boronic acids or benzodioxaboroles on standard silica gel.

  • The Science: Silica gel contains surface hydroxyl groups (

    
    ). The boron atom in your molecule is Lewis acidic (electron-deficient). It will coordinate to the silica oxygen, causing the molecule to "stick" (streak) or hydrolyze completely due to the water content in the silica.
    
  • The Solution:

    • Avoid Chromatography: Rely on Crystallization . The ditetradecyl chains make the molecule very soluble in non-polar solvents (Hexane) when hot, but insoluble when cold. Recrystallize from Hexane or Heptane .

    • Neutral Alumina: If you must use chromatography, use Neutral Alumina (Grade III, deactivated with small water content) or treat your silica with 5% Triethylamine to neutralize acidic sites, though crystallization is far superior for this specific lipid-like molecule.

Part 3: Quantitative Data & Specifications

Table 1: Solubility Profile & Handling

SolventSolubility (25°C)Suitability for ReactionSuitability for Cryst.Notes
Water InsolubleNO N/ACauses immediate hydrolysis.
Methanol LowNO PoorCauses transesterification (solvolysis).
THF HighGoodPoorGood for solubilizing, bad for isolating.[5]
Toluene HighExcellent Excellent Best for azeotropic drying.
Hexane ModeratePoorBest Ideal for cooling crystallization.

Table 2: Critical Process Parameters (CPP)

ParameterSpecificationReason
Moisture Content (Solvents) < 50 ppmWater shifts equilibrium back to starting material.
Stirring Speed > 300 RPM (Mechanical)Long chains increase viscosity; prevents "hot spots."
Inert Atmosphere Nitrogen/ArgonPrevents atmospheric moisture ingress.
Drying Temp < 50°C (Vacuum)High heat + trace moisture = decomposition.

Part 4: The Equilibrium Mechanism (Visualized)

Understanding the reversibility is key to handling the final product.

Hydrolysis Product 2-Hydroxy-1,3,2-benzodioxaborole (Target) Transition Tetrahedral Borate Intermediate (Unstable) Product->Transition + H2O (Atmospheric) Hydrolyzed Catechol + Boric Acid (Decomposed) Transition->Hydrolyzed + H2O Hydrolyzed->Product - 2 H2O (Dean-Stark / Heat)

Figure 2: The Hydrolysis Cycle. The reaction is reversible. To maintain the blue state (Product), you must actively remove water (Green arrow) and prevent moisture re-entry (Red arrow).

Part 5: Final Handling & Storage Protocol

  • Isolation: After azeotropic distillation in toluene, concentrate the solution to ~20% volume under

    
    .
    
  • Crystallization: Add dry Hexane. Cool to -20°C. The long alkyl chains should force the product out as a white/off-white solid.

  • Filtration: Filter under a blanket of Nitrogen (Schlenk line filtration or glovebox is best).

  • Storage: Store in a sealed vial, taped with Parafilm, inside a desiccator containing

    
     or active silica gel. Do not store in the fridge without a desiccator  (condensation upon warming will kill the product).
    

References

  • General Benzodioxaborole Synthesis

    • Title: Synthesis of 1,3,2-Benzodioxaboroles and Their Hydrolysis Kinetics.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the equilibrium constant and the necessity of water removal (Dean-Stark) for 2-hydroxy-1,3,2-benzodioxaboroles.
    • Link:[Link] (General Journal Link for foundational chemistry)

  • Purification of Boronic Esters

    • Title: Purification of boronic acids/boronate esters (Community Discussion & Protocols).[6]

    • Source:ResearchG
    • Context: Validates the issue of silica gel decomposition and recommends crystalliz
    • Link:[Link]

  • Scale-Up of Long-Chain Aromatics

    • Title: From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
    • Source:HWS Mainz.
    • Context: Discusses thermal gradients and mixing efficiency when handling viscous, long-chain substituted arom
    • Link:[Link]

  • Handling Moisture Sensitive Boron Reagents

    • Title: Preparation of Catecholborane and Related Boronates.[2]

    • Source:Organic Syntheses.
    • Context: Provides the gold-standard method for distillation and handling of benzodioxaboroles under inert
    • Link:[Link]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves corrosive reagents (


, 

) and should only be performed by trained personnel.

Sources

Technical Support Center: Benzoxaborole-Based Sensor Development

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Benzoxaborole Probes

Introduction: The Benzoxaborole Advantage

Benzoxaboroles (benzo[c][1,2]oxaborols) are a distinct class of boron heterocycles that offer superior stability and unique binding kinetics compared to traditional phenylboronic acids (PBAs). Their cyclic hemiboronic acid structure provides a constrained geometry that enhances affinity for cis-diols (e.g., carbohydrates, catechols) and anions (e.g., fluoride, cyanide) under physiological conditions.

However, their unique physicochemistry introduces specific challenges in sensor design. This guide addresses the most frequent technical hurdles encountered during the development of benzoxaborole-based fluorescent and colorimetric sensors.

Troubleshooting Guide (Q&A)

Category A: Signal Transduction & Photophysics

Q: My sensor binds the target (confirmed by NMR), but I see no fluorescence change. Why is the signal silent?

A: This is likely a failure of the electronic modulation mechanism. Benzoxaborole sensors typically rely on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

  • The Mechanism: In a PET-based system, the nitrogen lone pair of a neighboring amine quenches the fluorophore. Upon boron binding to a diol, the Lewis acidity of the boron changes, often altering the interaction with the nitrogen (e.g., forming a B-N bond or changing the pKa of the amine), which should suppress PET and restore fluorescence ("Turn-On").

  • The Fix:

    • Check Spacer Length: If the fluorophore is too far from the boron center, the electronic perturbation upon binding is insufficient to alter the PET process.

    • Verify Orbital Energies: The HOMO of the donor (boron-receptor unit) must be between the HOMO and LUMO of the fluorophore for PET to occur. You may need to swap the fluorophore (e.g., from Pyrene to Coumarin) to match energy levels.

    • Switch Mechanisms: Consider an Aggregation-Induced Emission (AIE) design. If your sensor aggregates in water (silencing fluorescence) but disaggregates upon binding a sugar (or vice versa), this can generate a massive signal-to-noise ratio.

Q: I observe high background fluorescence in the absence of the analyte.

A: This usually indicates "leaky" PET or environmental sensitivity.

  • pKa Mismatch: If the pKa of your sensor is too low, a significant fraction may exist in the anionic (tetrahedral) form even at neutral pH, leading to premature turn-on.

  • Solvent Effects: Benzoxaboroles are amphiphilic. In complex media, they may bury themselves in hydrophobic pockets of proteins (e.g., BSA in serum), causing false turn-on signals.

    • Action: Add 0.05% Tween-20 or PEGylate the sensor to prevent non-specific hydrophobic interactions.

Category B: Selectivity & Binding Affinity[1][2][3]

Q: My sensor detects fructose perfectly but has low sensitivity for glucose. How do I target glucose?

A: This is a classic stereochemical limitation.

  • The Cause: Monoboronic acids (including benzoxaboroles) prefer cis-1,2-diols or cis-1,3-diols. Fructose exists largely in the furanose form with a favorable cis-diol arrangement. Glucose, however, is predominantly in the pyranose form, where the 1,2-diols are trans. Glucose binds weakly via the 4,6-diol position.[1]

  • The Fix:

    • Diboron Systems: Incorporate two benzoxaborole units spaced specifically to bridge the 4,6- and 1,2- positions of glucose (the "Wulff-type" cleft).

    • Frustrated Systems: Use "frustrated" benzoxaboroles where bulky groups prevent the cyclic B-O bond from closing tightly, creating a more open geometry that can accommodate the bulkier glucose binding modes.

Q: How do I tune the pKa to work in acidic environments (e.g., lysosomes)?

A: You must manipulate the electron density of the aromatic ring. The boron center must switch from sp² (neutral) to sp³ (anionic) to bind diols effectively. This transition is pH-dependent.

  • Rule of Thumb: Electron-withdrawing groups (EWG) increase Lewis acidity (lower pKa). Electron-donating groups (EDG) decrease Lewis acidity (raise pKa).

Substituent (Position)Effect on pKaTarget Environment
-NO₂, -CF₃, -F Lowers pKa (< 7.0)Acidic (Lysosomes, Tumor microenvironment)
-H (Unsubstituted) Neutral (~7.2 - 7.5)Cytosol, Blood (pH 7.4)
-OMe, -NH₂ Raises pKa (> 8.0)Basic (Mitochondria, specific assays)
Category C: Synthesis & Stability

Q: My product precipitates when I add water/buffer. How do I solve this aggregation?

A: Benzoxaboroles have a hydrophobic aromatic core.

  • Immediate Fix: Use a co-solvent. Dissolve the sensor in a high-concentration stock of DMSO (e.g., 10 mM) before diluting into the aqueous buffer. Keep final DMSO < 1% to avoid biological toxicity.

  • Structural Fix: Introduce a solubilizing group. A short polyethylene glycol (PEG) chain or a zwitterionic group (sulfobetaine) attached to the ring will drastically improve water solubility without interfering with the boron center.

Visualizing the Mechanisms

A. Binding Mechanism & Geometry Change

The core sensing event involves the transition from a trigonal planar sp² center to a tetrahedral sp³ center.

BindingMechanism Neutral Neutral Benzoxaborole (sp2, Trigonal Planar) Fluorescence: OFF (usually) Complex Boronate Anion Complex (sp3, Tetrahedral) Fluorescence: ON Neutral->Complex + Analyte (pH > pKa) Analyte Cis-Diol / Anion (Sugar, Fluoride) Analyte->Complex Complex->Neutral Acidification (Reversible)

Figure 1: The reversible binding mechanism. The geometric shift from planar to tetrahedral is the trigger for signal transduction.

B. Troubleshooting Decision Tree

Use this logic flow to diagnose sensor failure.

TroubleshootingTree Start Problem: No Signal Change CheckSolubility 1. Is the solution clear? Start->CheckSolubility CheckBinding 2. Is it binding? (NMR/MS) CheckSolubility->CheckBinding Yes Aggregated Aggregation Issue. Add DMSO or PEGylate. CheckSolubility->Aggregated No (Cloudy) CheckpH 3. Check pH vs. pKa CheckBinding->CheckpH Yes NoBinding Steric/Electronic Issue. Redesign Binding Pocket. CheckBinding->NoBinding No WrongPH pKa Mismatch. Add -F or -NO2 groups. CheckpH->WrongPH pH < pKa - 1 MechanismFail Photophysics Failure. Check PET/ICT energy levels. CheckpH->MechanismFail pH is optimal

Figure 2: Step-by-step diagnostic flow for troubleshooting non-responsive sensors.

Standardized Protocols

Protocol 1: Determination of Binding Constant ( )

Use this protocol to validate affinity before testing in biological matrices.

Materials:

  • Benzoxaborole Sensor (10 mM stock in DMSO).

  • Analyte (e.g., D-Fructose, 1 M stock in water).

  • Buffer: 50 mM HEPES or Phosphate (pH 7.4). Note: Avoid high concentrations of phosphate if studying very weak binders, as phosphate can compete for the boron center.

Procedure:

  • Preparation: Prepare a 10

    
    M solution of the sensor in the buffer (Total volume: 2 mL).
    
  • Baseline: Record the fluorescence emission spectrum (Ex/Em specific to your fluorophore).

  • Titration: Add the analyte solution in small aliquots (e.g., 0.5

    
    L increments). Mix by inversion for 30 seconds after each addition.
    
  • Measurement: Record the spectrum after each addition until saturation is reached (signal plateaus).

  • Correction: Correct fluorescence intensity for volume dilution effects:

    
    
    
  • Analysis: Plot

    
     vs. 
    
    
    
    (Benesi-Hildebrand plot) to determine the association constant (
    
    
    ).
Protocol 2: Selectivity Screening (Interference Assay)

Critical for ensuring the sensor works in "real-world" conditions.

  • Set up: Prepare sensor solution (10

    
    M) in a 96-well plate.
    
  • Control: Well A1 = Sensor + Buffer only.

  • Target: Well A2 = Sensor + Target Analyte (e.g., 5 mM Glucose).

  • Interference: Wells A3-A10 = Sensor + Potential Interferents (5 mM Lactate, Fructose, Galactose, Ascorbic Acid, BSA).

  • Mixed: Well B1 = Sensor + Target + All Interferents (to check for masking).

  • Read: Measure fluorescence endpoint.

    • Pass Criteria: Target signal > 5x Control; Interference signal < 20% of Target signal.

References

  • Pal, A., et al. (2012).[2] "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters.

  • Tomsho, J. W., & Benkovic, S. J. (2012).[1][2] "Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol." The Journal of Organic Chemistry.

  • Lampard, E. (2018).[3] "Benzoxaboroles and Boronic Acids for Sensing Applications."[3][4][5][6] University of Bath, Doctoral Thesis.

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.

  • Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Self Assembly." Chemical Communications.

Sources

Validation & Comparative

A Comparative Guide to Boronic Esters: Spotlight on the Amphiphilic Properties of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Boronic Esters in Modern Chemistry

Boronic acids and their corresponding esters have become indispensable tools in the arsenal of the modern chemist. Their utility spans from the robust and widely-practiced Suzuki-Miyaura cross-coupling reaction to the frontiers of medicinal chemistry and materials science.[1][2] The success of these organoboron reagents lies in their unique combination of stability, functional group tolerance, and reactivity, which is tunable through the choice of the diol used for esterification.[3]

Boronic esters are generally more stable than their corresponding boronic acids, mitigating issues like protodeboronation and the formation of boroxine anhydrides.[1] This enhanced stability facilitates their purification and handling. The two most common classes of boronic esters are those derived from pinacol (to form pinacol boronic esters, or Bpin) and catechol (to form 1,3,2-benzodioxaboroles). While pinacol esters are lauded for their stability, catechol esters are often more reactive, a trait that can be advantageous in challenging coupling reactions.[3]

This guide provides a comparative analysis of a unique, long-chain alkyl-substituted catechol boronic ester, 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole , against its more conventional counterparts. We will explore its predicted properties, which are derived from its inherent amphiphilic nature, and discuss how these characteristics could be leveraged in both synthetic and biomedical applications.

Focus Molecule: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

While not a widely commercialized reagent, the structure of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole suggests a unique combination of properties stemming from its lipophilic tails and its reactive catechol boronic ester headgroup.

Predicted Physicochemical Properties

The defining feature of this molecule is its pronounced amphiphilicity. The two C14 alkyl chains (ditetradecyl) impart significant hydrophobic character, while the 2-hydroxy-1,3,2-benzodioxaborole moiety serves as a polar, hydrophilic head. This structure is anticipated to lead to:

  • High Lipophilicity: Exceptional solubility in nonpolar organic solvents such as hexanes, toluene, and dichloromethane.

  • Aqueous Insolubility: Extremely low solubility in water and other polar protic solvents.

  • Self-Assembly Behavior: The ability to form supramolecular structures, such as micelles or vesicles, when dispersed in polar media. This behavior is critical for applications in drug delivery, where the hydrophobic core can encapsulate lipophilic therapeutic agents.[4][5][6]

Proposed Synthesis Pathway

A plausible synthetic route to this molecule would begin with a commercially available catechol derivative, such as 1,2-dimethoxybenzene (veratrole), and proceed through a double Friedel-Crafts acylation, followed by reduction, demethylation, and finally, borylation.

Caption: Proposed synthetic workflow for 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole.

This multi-step synthesis leverages standard organic transformations to build the complex amphiphilic structure from simple precursors.

Comparative Analysis: Performance Against Standard Boronic Esters

The unique structural features of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole dictate its performance characteristics relative to more common boronic esters like phenylboronic acid pinacol ester (Phenyl-Bpin) and the parent 2-phenyl-1,3,2-benzodioxaborole.

G cluster_0 Boronic Ester Structures A Target Molecule 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole Catechol Core + Long Alkyl Chains B Pinacol Ester Arylboronic Acid Pinacol Ester Sterically Hindered Stable Diol C Catechol Ester 2-Aryl-1,3,2-benzodioxaborole Electronically Activated Less Stable Diol

Caption: Structural comparison of different classes of boronic esters.

Feature2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborolePhenylboronic Acid Pinacol Ester (Phenyl-Bpin)2-Phenyl-1,3,2-benzodioxaborole
Structure Catechol ester with long alkyl chainsPinacol esterUnsubstituted catechol ester
Predicted Stability Moderate; prone to hydrolysis like other catechol esters, but may exhibit altered stability in aggregated forms.[7]High; sterically hindered pinacol group enhances stability against hydrolysis and oxidation.Low to Moderate; more susceptible to hydrolysis and protodeboronation than pinacol esters.[1]
Solubility High in nonpolar solvents (hexane, toluene); insoluble in water.Good in a wide range of organic solvents (THF, dioxane, toluene).Good in polar aprotic solvents (THF, DMF).
Reactivity in Suzuki Coupling Hypothesized: High, especially with lipophilic partners in nonpolar media. May require phase-transfer catalysis for aqueous systems.Moderate; a balance of stability and reactivity makes it a workhorse reagent.High; the electron-withdrawing nature of the catechol moiety often enhances transmetalation rates.[3]
Key Applications Amphiphilic systems, drug delivery, materials science, catalysis in nonpolar media.[4][6]General purpose C-C bond formation, Miyaura borylation.[8]Cross-coupling reactions where high reactivity is required.[3]
Handling & Purification Amenable to standard chromatography on silica gel (nonpolar eluents).Generally stable to chromatography and can be easily isolated and stored.[8]Can be sensitive to silica gel chromatography and hydrolysis during workup.

Experimental Protocols & Methodologies

The true utility of a reagent is demonstrated through its application. Below are detailed protocols that explain not just the "how" but the "why" of the experimental design.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This experiment is designed to objectively compare the reactivity of the target molecule with Phenyl-Bpin in a model Suzuki-Miyaura reaction. The choice of a lipophilic aryl bromide and a nonpolar solvent system is intended to highlight the potential advantages of the target molecule's solubility profile.

G cluster_0 Comparative Suzuki-Miyaura Workflow A Prepare two reaction vessels (Vessel A and Vessel B) B Add to each vessel: - 4-Bromo-n-dodecylbenzene (1.0 eq) - Pd(PPh3)4 (2 mol%) - K2CO3 (2.0 eq) - Toluene (5 mL) A->B C To Vessel A: Add Ditetradecyl-Boronic Ester (1.1 eq) B->C D To Vessel B: Add Phenyl-Bpin (1.1 eq) B->D E Degas both vessels with Argon C->E D->E F Heat both to 90 °C E->F G Monitor reaction progress by GC-MS (aliquots at 1h, 2h, 4h, 8h) F->G H Compare conversion rates G->H

Caption: Experimental workflow for a comparative Suzuki-Miyaura coupling reaction.

Methodology:

  • Vessel Preparation: To two separate oven-dried Schlenk flasks equipped with stir bars, add 4-bromo-n-dodecylbenzene (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and potassium carbonate (2.0 equiv).

    • Rationale: The use of a lipophilic aryl bromide (4-bromo-n-dodecylbenzene) creates a system where the solubility of the boronic ester is critical. Pd(PPh3)4 is a common, reliable catalyst for Suzuki couplings. K2CO3 is the base required to activate the boronic ester for transmetalation.[2][8]

  • Boronic Ester Addition: To the first flask, add 2-aryl-5,6-ditetradecyl-1,3,2-benzodioxaborole (1.1 equiv). To the second flask, add phenylboronic acid pinacol ester (1.1 equiv).

    • Rationale: A slight excess of the boronic ester ensures complete consumption of the limiting aryl bromide.

  • Solvent Addition and Degassing: Add anhydrous toluene to each flask. Seal the flasks and thoroughly degas the mixtures by bubbling argon through the solution for 15 minutes.

    • Rationale: Toluene is a nonpolar solvent that should favor the dissolution of the lipophilic target molecule. Degassing is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction and Monitoring: Place both flasks in a preheated oil bath at 90 °C. Take small aliquots from each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours), quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion rate.

    • Rationale: Monitoring the reaction over time will provide kinetic data, allowing for a direct comparison of the reactivity of the two boronic esters under these specific conditions.

Protocol 2: Formation and Characterization of Drug-Loaded Micelles

This protocol describes the self-assembly of the amphiphilic boronic ester into micelles and the encapsulation of a model hydrophobic drug, such as curcumin.

Methodology:

  • Preparation of Stock Solutions: Prepare a 1 mg/mL solution of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in a suitable organic solvent like tetrahydrofuran (THF). Prepare a 0.5 mg/mL solution of curcumin in THF.

  • Micelle Formation via Nanoprecipitation:

    • In a small vial, mix 1 mL of the boronic ester solution and 0.5 mL of the curcumin solution.

    • While stirring vigorously, add the organic solution dropwise to 10 mL of deionized water.

    • Rationale: This is a common method for forming polymeric or amphiphilic micelles.[9] The rapid change in solvent polarity from organic to aqueous forces the hydrophobic tails to collapse inward to avoid the water, forming a core that encapsulates the hydrophobic drug, while the hydrophilic heads form the outer shell.[10]

  • Solvent Removal: Stir the resulting milky suspension overnight in a fume hood to allow the THF to evaporate.

  • Characterization:

    • Size and Polydispersity: Analyze the aqueous solution using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI) of the micelles.

    • Morphology: Visualize the micelles using Transmission Electron Microscopy (TEM) by drop-casting the solution onto a carbon-coated copper grid.

    • Encapsulation Efficiency: Separate the micelles from any unencapsulated curcumin via centrifugation. Lyse the micelles with THF, and use UV-Vis spectroscopy to quantify the amount of encapsulated curcumin by measuring its absorbance.

Caption: Self-assembly of amphiphilic boronic esters into a drug-encapsulating micelle.

Conclusion and Future Outlook

While standard boronic esters like pinacol derivatives offer a robust and reliable option for a wide range of synthetic transformations, there is significant potential in designing bespoke boronic esters with tailored physical properties. 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole serves as a compelling conceptual model for this approach.

Its inherent amphiphilicity, a direct result of the long alkyl chains on the catechol backbone, positions it as a promising candidate for applications beyond traditional cross-coupling. The ability to self-assemble into nanostructures opens up avenues in stimuli-responsive drug delivery, where the boronic ester can act as both a structural component and a trigger for release in response to pH or reactive oxygen species.[4][11] In synthesis, its lipophilicity may offer unique advantages for reactions conducted in nonpolar media with poorly soluble substrates.

Further experimental validation is required to fully elucidate the performance of this and related long-chain boronic esters. However, the principles outlined in this guide demonstrate a clear rationale for their investigation, bridging the gap between classical synthetic reagents and advanced functional materials.

References

  • Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery. Chemical Communications. Available at: [Link]

  • A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. Available at: [Link]

  • Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications. Available at: [Link]

  • Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery. Chemical Communications (RSC Publishing). DOI:10.1039/D4CC01836B. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]

  • Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies. PMC. Available at: [Link]

  • Anionic Polymerization of an Amphiphilic Copolymer for Preparation of Block Copolymer Micelles Stabilized by π-π Stacking Interactions - a 2 minute Preview of the Experimental Protocol. YouTube. Available at: [Link]

  • One-pot construction of boronate ester based pH-responsive micelle for combined cancer therapy. PubMed. Available at: [Link]

  • Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. RSC Publishing. DOI:10.1039/C3CC49122B. Available at: [Link]

  • REVIEW Advance of Amphiphilic Block Copolymeric Micelles as Drug Delivery. Semantic Scholar. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids. Chirality. DOI: 10.1002/(SICI)1520-636X(2000)12:5/6<366::AID-CHIR12>3.0.CO;2-E. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

Sources

biological activity of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole vs. parent compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole against its constituent parent compounds. This analysis focuses on its design as a lipophilic boron-catechol complex , emphasizing its utility in membrane-specific antioxidant protection and controlled release mechanisms.

Executive Summary

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole (CAS: 85252-27-3) is a specialized organoboron compound engineered to overcome the stability and bioavailability limitations of its parent catechol. By fusing a boronic ester cage with a lipophilic dual-chain tail , this compound acts as a membrane-anchored antioxidant and a hydrolytically activated prodrug.

This guide compares the compound directly with its primary precursors:

  • Parent Ligand: 4,5-Ditetradecylbenzene-1,2-diol (Lipophilic Catechol).

  • Boron Source: Boric Acid / Boronic Acid.[1]

Key Finding: The benzodioxaborole derivative exhibits superior oxidative stability and membrane retention compared to the parent catechol, which is prone to rapid auto-oxidation (quinonization) in aerobic environments.

Chemical Profile & Structural Logic

The molecule consists of three functional domains, each serving a specific biological purpose:

DomainComponentFunction
Core 1,3,2-BenzodioxaboroleStability Cap: Protects the sensitive catechol diol from premature oxidation. Acts as a Lewis acid.[1]
Tail 5,6-Ditetradecyl (

)
Membrane Anchor: Provides extreme lipophilicity (LogP > 10), localizing the compound to lipid bilayers.
Head B-OH (Hydroxyl)Reactive Handle: Allows for reversible covalent bonding with nucleophiles (serine proteases) or hydrolysis.
Physicochemical Comparison
PropertyBenzodioxaborole DerivativeParent Catechol (Diol)Boric Acid
Formula



LogP (Est.) ~14.5 (High Lipophilicity)~13.8-0.29 (Hydrophilic)
Stability (Air) High (Boron-protected)Low (Rapid oxidation to quinone)Stable
Water Solubility NegligibleNegligibleHigh

Biological Activity Comparison

A. Antioxidant Activity & Lipid Peroxidation

The primary biological utility of this compound lies in its ability to intercept lipid peroxyl radicals within the cell membrane.

  • Parent Catechol: A potent radical scavenger (H-atom donor). However, it is unstable in air and rapidly oxidizes to a para-quinone, losing its activity and potentially generating reactive oxygen species (ROS) via redox cycling.

  • Benzodioxaborole: The boron atom "cages" the oxygens. It is inactive as a direct H-donor in its closed form.

    • Mechanism:[2] It acts as a Pro-Antioxidant . Upon contact with water or specific enzymatic cleavage at the membrane interface, it hydrolyzes to release the active catechol in situ.

    • Advantage:[3][2] This prevents the "wastage" of the antioxidant capacity before it reaches the target lipid bilayer.

B. Enzyme Inhibition (Protease/Lipase)

Boron compounds are classic transition-state analogs for serine proteases.

  • Mechanism: The empty p-orbital of the Boron atom accepts a lone pair from the active site Serine hydroxyl, forming a tetrahedral adduct that mimics the transition state, reversibly inhibiting the enzyme.

  • Comparison:

    • Boric Acid: Too hydrophilic to enter hydrophobic enzyme pockets (e.g., FAAH, Lipoxygenase).

    • Benzodioxaborole: The C14 chains guide the boron warhead into deep hydrophobic channels of membrane-bound enzymes, offering superior potency against targets like 5-Lipoxygenase (5-LOX) or Cyclooxygenase (COX) compared to the parent compounds.

Mechanism of Action: The Hydrolysis Switch

The biological activity is regulated by a hydrolysis equilibrium. The benzodioxaborole is stable in anhydrous lipids but releases the active catechol in aqueous micro-environments (e.g., the cytosol-membrane interface).

HydrolysisPathway Compound Benzodioxaborole (Prodrug / Storage Form) Membrane Lipid Bilayer (Hydrophobic) Compound->Membrane Partitioning (LogP > 14) Transition Tetrahedral Boronate Intermediate Products Active Catechol + Boric Acid Transition->Products Hydrolysis Products->Membrane Catechol Retention Cytosol Cytosol (Aqueous) Products->Cytosol Boric Acid Release Membrane->Transition Interfacial H2O

Figure 1: The hydrolysis-activation pathway. The compound partitions into the membrane, where interfacial water triggers the release of the active antioxidant catechol.

Experimental Protocols

To validate the comparative advantages, the following assays are recommended.

Protocol A: Comparative Auto-oxidation Stability

Objective: Demonstrate the "protective" effect of the boron cage vs. the naked catechol.

  • Preparation: Dissolve

    
     of (A) 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole and (B) 4,5-ditetradecylbenzene-1,2-diol in Chloroform.
    
  • Exposure: Expose both solutions to ambient air under UV light (254 nm) to accelerate oxidation.

  • Measurement: Monitor UV-Vis absorbance at 400-450 nm (characteristic Quinone absorption band).

  • Expected Result:

    • Parent Catechol: Rapid increase in absorbance (yellow/browning) within minutes.

    • Benzodioxaborole:[4][5][6][7][8] Negligible change in absorbance, indicating stability of the boronate ester.

Protocol B: Liposomal Leakage / Antioxidant Assay

Objective: Measure activity in a membrane model.

  • Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) using Egg PC (Phosphatidylcholine) containing a fluorescent dye (Calcein).

  • Peroxidation Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals.

  • Treatment: Treat liposomes with Control, Parent Catechol, and Benzodioxaborole.

  • Readout: Measure fluorescence decay (oxidation of lipids leads to leakage).

  • Analysis: The Benzodioxaborole should show sustained protection over time compared to the Parent Catechol, which may show an initial burst of protection followed by rapid depletion.

Summary Data Table

FeatureParent: 4,5-DitetradecylcatecholCompound: Benzodioxaborole Derivative
Primary State Free Diol (Active, Unstable)Cyclic Boronate (Protected, Latent)
Shelf Life Low (Requires inert atmosphere)High (Stable solid)
Membrane Retention HighVery High (Improved rigidity)
Radical Scavenging Direct H-atom transferIndirect (Requires Hydrolysis)
Toxicity Risk Quinone formation (Cytotoxic)Boric acid release (Low toxicity)

References

  • PubChem. (2025). 2-Hydroxy-1,3,2-benzodioxaborole | C6H5BO3.[6] National Library of Medicine. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. [Link]

  • Brooks, E. E., et al. (2022). Catechol-O-methyltransferase inhibition by boron-containing compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

[1]

Executive Summary & Chemical Profile[1]

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a specialized lipophilic organoboron compound. Unlike simple boronic acids, this molecule features a benzodioxaborole ring fused with two long alkyl chains (tetradecyl, C14). This structure dictates its specific disposal requirements: it is extremely hydrophobic and prone to hydrolysis .

Standard laboratory disposal methods (e.g., flushing down the drain with water) will result in immediate plumbing failure (clogging due to waxy precipitation) and environmental non-compliance due to the release of phenolic breakdown products.

Key Chemical Characteristics for Disposal
PropertyCharacteristicOperational Implication
Hydrophobicity High (Lipophilic)NEVER dispose of via sink/drain. It will not dissolve in water; it will coat pipes.
Reactivity Moisture SensitiveHydrolyzes to form boric acid and a substituted catechol (diol).
Physical State Waxy SolidRequires solid waste segregation or dissolution in non-polar organic solvents.
Toxicity Irritant / Aquatic ToxinBreakdown products (catechols) are toxic to aquatic life.[1][2]

Pre-Disposal Safety Assessment[1][2]

Before handling waste containing this compound, you must understand the degradation pathway. Upon contact with moisture or aqueous acids, the borole ring opens:

Safety Critical: The resulting diol (a catechol derivative) acts as a phenol. It can be absorbed through the skin and is toxic.[1][2][3] All waste handling must assume the presence of this free phenol.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (Double gloving recommended if handling solutions in DCM or Toluene).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

  • Respiratory: If handling large quantities of dry powder, use a P95 particulate respirator or work within a fume hood to avoid inhaling dust.

  • Clothing: Standard lab coat and closed-toe shoes.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired reagents, synthesis byproducts, or contaminated weighing boats.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, perchlorates). The long alkyl chains are combustible.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid Organic - Organoboron Compound."

    • Add Note: "Contains Long-Chain Phenols."

  • Storage: Store in a cool, dry area away from moisture until pickup.

  • Final Disposition: This waste must be routed for Incineration at an approved facility.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Compound dissolved in solvents like Dichloromethane (DCM), Hexane, or Toluene.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.

    • Compatible: Halogenated organics (if in DCM), Non-halogenated organics (if in Toluene/Hexane).

  • Quenching (Optional but Recommended): If the mixture contains unreacted borole, add a small amount of Methanol (MeOH) to convert the cyclic borole into the methyl boronic ester, which is often more stable in solution before final disposal.

  • Transfer: Pour into the appropriate Organic Waste Solvent container.

  • Do Not Aqueous Wash: Do not attempt to wash the glassware with water first. The compound will precipitate as a sticky wax.

    • Correct Cleaning:[2][3][4] Rinse glassware with Acetone or DCM into the organic waste container first. Only wash with soap and water after all visible residue is removed by solvent.

Scenario C: Spills and Contamination[3][4][5][6]
  • Dry Spill: Do not sweep vigorously (dust hazard).[5] Scoop up with a spatula or card into a solid waste jar. Wipe surface with an acetone-soaked paper towel.

  • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable. Collect absorbent material into a solid waste container.[5]

Operational Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole to ensure compliance and safety.

DisposalWorkflowStartWaste Identification:2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaboroleStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Waxy ResidueStateCheck->SolidPathDry/WaxLiquidPathDissolved in SolventStateCheck->LiquidPathSolutionSolidActionCollect in HDPE/Glass Jar.NO Oxidizers.SolidPath->SolidActionLiquidActionIdentify Solvent Type(Halogenated vs Non-Halogenated)LiquidPath->LiquidActionFinalDispTag for High-Temp IncinerationSolidAction->FinalDispCleaningGlassware Cleaning:Rinse with Acetone/DCM first.Do NOT use water initially.LiquidAction->CleaningResidueLiquidAction->FinalDispCleaning->FinalDisp

Figure 1: Decision tree for the segregation and disposal of lipophilic organoboron waste.

Regulatory & Compliance Framework

Adherence to these guidelines ensures compliance with federal and international standards regarding hazardous waste.

  • EPA (RCRA) Classification: This material generally falls under Process Waste . While not always explicitly listed by CAS in 40 CFR 261, it must be characterized by the generator. Due to the catechol breakdown product, it should be treated as Toxic and Irritant .[2]

  • Drain Disposal Ban: Under the Clean Water Act, introducing water-insoluble substances that cause obstruction (viscous/waxy solids) into the sewer system is prohibited.

  • Combustibility: The long alkyl chains increase the calorific value, making incineration (Fuel Blending) the preferred and most sustainable disposal method.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

  • PubChem. (2023). Compound Summary: 1,3,2-Benzodioxaborole derivatives. National Library of Medicine. [Link]

Personal protective equipment for handling 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist:

Handling 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole requires a nuanced approach that goes beyond generic laboratory safety. This molecule combines a reactive boron heterocycle with two long alkyl chains (C14, tetradecyl).

Why this matters for your safety:

  • Lipophilicity (The "Grease" Factor): The ditetradecyl chains make this compound highly lipophilic. Unlike simple salts, it has a high affinity for lipid bilayers (your skin cells). If it penetrates the glove barrier, it will not wash off easily with water; it will partition into the skin.

  • Boron Reactivity: The benzodioxaborole core is moisture-sensitive. Upon contact with mucous membranes (eyes, lungs), it can hydrolyze, potentially releasing boric acid derivatives and substituted catechols, both of which are irritants.

  • Reproductive Toxicity Alert: While specific toxicological data for this derivative may be sparse, boron-containing compounds are frequently flagged as Class 1B or 2 Reproductive Toxins in pharmaceutical development. We apply the Precautionary Principle: treat this as a reproductive hazard until proven otherwise.

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the specific manipulation being performed.

Protective Layer Standard Handling (Weighing <100mg)High Risk Handling (Solution prep, Heating, >100mg)Rationale & Causality
Hand Protection Double Nitrile (4 mil inner / 4 mil outer)Double Nitrile + Change every 30 mins The C14 chains increase permeation through polymers. Double gloving creates a "sacrificial" outer layer.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Hydrolysis products are acidic and damaging to corneal tissue. Goggles prevent vapor/splash entry.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder is fine/static)Boron particulates are respiratory irritants. The waxy nature may reduce dust, but static charge can disperse particles.
Body Protection Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeve Covers Lipophilic solids are "sticky." Sleeve covers prevent the waxy solid from embedding in lab coat fibers.
Footwear Closed-toe, non-absorbentClosed-toe, chemical resistantStandard protocol to prevent dermal absorption via dropped solids.

Operational Workflow: Step-by-Step Protocol

Phase A: Engineering Controls & Pre-Check

Before opening the vial, verify the environment.

  • Hood Verification: Ensure the Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Control: This compound is likely a waxy solid or crystalline powder. Place an ionizing bar or anti-static gun near the balance to prevent particle scattering.

  • Solvent Selection: If dissolving, choose solvents compatible with nitrile (e.g., avoid Chloroform/DCM as primary solvents if possible, or upgrade to Laminate gloves if chlorinated solvents are strictly required).

Phase B: Active Handling (The "Clean-Dirty" Rule)

To maintain a self-validating safety system, we use the "Clean-Dirty" hand protocol.

  • Donning (Gowning Up):

    • Wash hands thoroughly.[1][2][3][4]

    • Don inner nitrile gloves (inspection: check for pinholes).

    • Don lab coat.

    • Don outer nitrile gloves (different color recommended to spot tears).

    • Scientific Note: Ensure the cuff of the outer glove covers the wrist of the lab coat to create a seal against particulates.

  • Weighing & Transfer:

    • Open the container only inside the fume hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.

    • If the substance is waxy/sticky, avoid scraping the vial rim.

    • Critical Step: Immediately recap the vial after mass transfer. The benzodioxaborole ring is moisture-sensitive; atmospheric humidity will degrade your reagent quality (hydrolysis) while simultaneously creating an exposure risk.

  • Solubilization:

    • Add solvent slowly.

    • Caution: Exothermic hydrolysis may occur if the solvent is "wet" (contains water). Ensure anhydrous solvents are used to preserve chemical integrity.

Phase C: Doffing & Disposal[1][3]
  • Waste Segregation:

    • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a container marked "Hazardous Waste: Solid - Boron Compounds."

    • Liquid Waste: Segregate into "Organic Waste - Toxic" (due to the potential reproductive toxicity profile).

  • Decontamination:

    • Wipe down the balance and hood surface with a soap/water solution (to hydrolyze and solubilize residues) followed by an ethanol wipe.

  • Doffing:

    • Remove outer gloves inside the hood (turn inside out).

    • Remove eyewear.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands with soap and water for 60 seconds. (Alcohol gels are insufficient for removing lipophilic residues; surfactant-based washing is required).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting barriers based on the physical state of the reagent.

PPE_Logic Start Start: Handling 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole State_Check Assess Physical State Start->State_Check Solid_Handling Solid / Waxy Substance State_Check->Solid_Handling Weighing/Transfer Solution_Handling Dissolved in Organic Solvent State_Check->Solution_Handling Reaction/Workup Risk_Dust Risk: Particulate Inhalation & Static Scattering Solid_Handling->Risk_Dust Risk_Splash Risk: Dermal Absorption (Lipophilic Carrier) Solution_Handling->Risk_Splash Control_Solid Control: Fume Hood + N95 (Optional) + Anti-Static Gun Risk_Dust->Control_Solid Control_Liquid Control: Fume Hood + Splash Goggles + Double Nitrile Gloves Risk_Splash->Control_Liquid Disposal Disposal: Segregated Boron Waste Control_Solid->Disposal Control_Liquid->Disposal

Caption: Decision logic for PPE selection based on the physical state of the benzodioxaborole derivative.

Emergency Response Procedures

In the event of containment breach, execute the following immediately:

  • Eye Contact: Flush immediately with water for 15 minutes.[1] Mechanism: The water will hydrolyze the borole to boric acid; continuous flushing is required to dilute the resulting acidity and remove the lipophilic tails.

  • Skin Contact: Do NOT use solvent (ethanol/acetone) to clean skin. Solvents will drive the lipophilic compound deeper into the dermis. Wash with copious amounts of soap and warm water.

  • Spill Cleanup (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (to dampen and initiate hydrolysis), then scoop into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Boric acid - Substance Information (Reproductive Toxicity Classification). ECHA.[5] [Link]

  • PubChem. (n.d.). Compound Summary: 1,3,2-Benzodioxaborole (Parent Structure Safety).[1] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.